molecular formula C12H12N2O2 B164444 (S)-2-Amino-3-(quinolin-3-yl)propanoic acid CAS No. 135213-90-0

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Numéro de catalogue: B164444
Numéro CAS: 135213-90-0
Poids moléculaire: 216.24 g/mol
Clé InChI: KWWSORXERGAEGJ-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(quinolin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(quinolin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-amino-3-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSORXERGAEGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Photophysics of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid: Emission Spectra, Solvatochromism, and Application Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid—commonly referred to as 3-(3-quinolyl)alanine or 3-Qal—is a highly versatile, unnatural amino acid (UAA) utilized extensively in peptide engineering, biosensing, and drug discovery. Unlike endogenous aromatic amino acids such as tryptophan, 3-Qal possesses a unique quinoline fluorophore that shifts excitation and emission wavelengths out of the primary protein auto-fluorescence window. This technical guide explores the core photophysical properties of 3-Qal, the mechanistic causality behind its pH-dependent solvatochromism, and provides field-proven, self-validating protocols for its experimental characterization.

Spectral Characteristics & The Fluorescence Emission Spectrum

The fluorescence emission spectrum of 3-Qal is fundamentally governed by the conjugated π-system of its quinoline ring. In a neutral or basic aqueous environment (pH > 7.0), the quinoline nitrogen is deprotonated. Under these conditions, excitation at ~320 nm yields a primary emission maximum at ~400 nm [1].

This specific Stokes shift (~80 nm) is highly advantageous for biochemical assays. Natural proteins rich in tryptophan excite at ~280 nm and emit at ~350 nm. By utilizing 3-Qal, researchers can selectively excite the unnatural amino acid without triggering massive background auto-fluorescence from the native protein matrix, thereby dramatically improving the signal-to-noise ratio in applications such as Matrix Metalloproteinase-2 (MMP2) inhibition assays[1].

Quantitative Photophysical Data Summary

To facilitate experimental design, the core photophysical properties of 3-Qal are summarized below. Note the extreme divergence in properties based on the environmental pH.

Photophysical PropertyNeutral/Basic Environment (pH > 7.0)Acidic Environment (pH < 5.0)
Excitation Maximum ( λex​ ) 315 – 320 nm320 – 385 nm
Emission Maximum ( λem​ ) 395 – 405 nm510 – 570 nm (Red-shifted)
Stokes Shift ~80 nm~130 – 185 nm
Quantum Yield ( Φ ) Low (Environmentally quenched)Significantly Enhanced
Chromophore State Neutral (Deprotonated Nitrogen)Cationic (Protonated Nitrogen)

Mechanistic Causality: pH-Dependent Solvatochromism & Charge Reversal

The most powerful feature of 3-Qal is its environmental sensitivity, specifically its dramatic response to pH changes. The quinoline nitrogen features a lone pair of electrons with a pKa​ typically ranging between 5.2 and 5.7[2].

The Causality of the Red-Shift: At physiological pH, the lone pair participates in standard π−π∗ transitions, resulting in the ~400 nm emission. However, when the local environment drops below pH 5.5 (such as within lysosomes or acidic vesicles), the quinoline nitrogen becomes protonated, reversing the chromophore's charge from neutral to cationic[2].

This protonation fundamentally alters the Internal Charge Transfer (ICT) dynamics of the excited state. The cationic state stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap between the excited and ground states. Consequently, the emission spectrum undergoes a massive bathochromic (red) shift—moving from ~400 nm to anywhere between 510 nm and 570 nm, depending on the exact polarity of the local environment[2][3]. Furthermore, this protonation reduces non-radiative decay pathways, leading to an "acid-brightening" effect where the quantum yield sharply increases[2].

Photophysics cluster_neutral Neutral/Basic Environment (pH > 7.0) cluster_acidic Acidic Environment (pH < 5.0) N_State Deprotonated 3-Qal (Neutral Nitrogen) N_Ex Excitation λ = 320 nm N_State->N_Ex A_State Protonated 3-Qal (Cationic Nitrogen) N_State->A_State + H⁺ (pKa ~5.5) N_Em Emission λ = 400 nm N_Ex->N_Em A_Ex Excitation λ = 320-385 nm A_State->A_Ex A_Em Red-Shifted Emission λ = 510-570 nm A_Ex->A_Em

Fig 1: Logical state diagram of 3-Qal photophysics and pH-dependent charge reversal.

Experimental Methodology: Synthesis & Spectrofluorometric Validation

To ensure scientific integrity, the characterization of 3-Qal must follow a self-validating workflow. The presence of highly fluorescent impurities (such as residual Fmoc protecting groups from peptide synthesis) can easily confound emission spectra. The following protocol integrates LC-MS validation and isosbestic point checks to guarantee data trustworthiness.

Protocol: Spectrofluorometric Characterization and pH Titration

Phase 1: Sample Preparation & Self-Validation

  • Synthesis: Incorporate Fmoc-3-Qal-OH into the target peptide sequence via standard Solid-Phase Peptide Synthesis (SPPS).

  • Cleavage: Cleave the peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification & LC-MS Check (Critical): Purify the peptide via RP-HPLC. Self-Validating Step: Before any fluorescence reading, confirm via LC-MS that the mass matches the theoretical weight and purity is >95%. Residual Fmoc groups (which excite at 265 nm and emit at 315 nm) will distort the 3-Qal excitation spectrum if not fully removed.

  • Stock Preparation: Dissolve the lyophilized peptide in spectroscopic-grade DMSO to create a 1 mM stock.

Phase 2: Fluorescence Titration 5. Buffer Aliquots: Prepare a series of 100 mM Sodium Acetate / Phosphate buffers ranging from pH 3.0 to pH 9.0. 6. Dilution: Dilute the peptide stock to a final concentration of 5 µM in each pH buffer. Ensure the final DMSO concentration is 0.5% to prevent solvent-induced spectral shifts[3]. 7. Blank Subtraction: Measure the buffer alone at identical settings to establish a baseline for Raman scattering. 8. Spectroscopy:

  • Excitation Scan: Fix emission at 400 nm; scan excitation from 250 to 380 nm.

  • Emission Scan: Excite at 320 nm; record emission from 340 nm to 600 nm.

  • Data Synthesis (Isosbestic Check): Overlay the emission spectra from all pH values. A true two-state protonation system will exhibit a clear isosbestic point (a specific wavelength where total absorbance/fluorescence remains constant regardless of pH). Plot the intensity at 400 nm and 560 nm against pH to calculate the exact pKa​ using the Henderson-Hasselbalch equation.

Workflow Step1 1. Fmoc-SPPS Synthesis Incorporate Fmoc-3-Qal-OH Step2 2. Cleavage & Purification TFA Cleavage -> RP-HPLC Step1->Step2 Step3 3. Self-Validation LC-MS (Confirm Mass & Purity >95%) Step2->Step3 Step4 4. Buffer Titration Prepare pH 3.0 to 9.0 Aliquots Step3->Step4 Step5 5. Spectrofluorometry Ex: 320 nm | Em: 340-600 nm Step4->Step5 Step6 6. Data Synthesis Determine pKa & Isosbestic Point Step5->Step6

Fig 2: Self-validating experimental workflow for 3-Qal peptide synthesis and spectral analysis.

Applications in Drug Development

Because of its distinct emission spectrum, 3-Qal is heavily utilized in high-throughput screening and live-cell imaging:

  • Enzymatic Cleavage Assays: In MMP2 inhibitor discovery, 3-Qal is used as a fluorescent reporter. When the peptide substrate is intact, a quencher suppresses the 3-Qal signal. Upon enzymatic cleavage, 3-Qal is released, and its emission at 400 nm (excited at 320 nm) is quantified to determine IC50​ values of therapeutic compounds[1].

  • Acidic Vesicle Tracking: The unique "acid-brightening" properties of the quinoline core allow researchers to track receptor internalization into lysosomes. Because 3-Qal is dark at physiological pH (7.4) and brightly fluorescent (red-shifted to ~570 nm) at lysosomal pH (4.5), it eliminates background noise from the cell surface, providing pristine spatiotemporal resolution[2].

  • Solvatochromic Probes: The quinoline scaffold is highly sensitive to solvent polarity, making 3-Qal an excellent probe for investigating hydrophobic binding pockets in target proteins or lipid bilayer interactions[3].

References

  • Discovery of Aryloxyphenyl–Heptapeptide Hybrids as Potent and Selective Matrix Metalloproteinase-2 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. Journal of the American Chemical Society, 2018. URL:[Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health (PMC), 2017. URL:[Link]

Sources

Mechanism of action of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid in protein engineering

Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Next Generation of Peptide Therapeutics: The Mechanistic Role of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid

Executive Summary

The transition of peptide therapeutics from injectable formulations to orally bioavailable drugs requires overcoming two fundamental biological barriers: rapid proteolytic degradation and poor membrane permeability. Canonical amino acids are ill-equipped to solve these challenges simultaneously. Enter (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (commonly referred to as 3-quinolinylalanine or 3-Qal), a highly specialized non-canonical amino acid (ncAA). By acting as a structural isostere to natural aromatic residues while introducing unique electronic properties, 3-Qal has become a cornerstone in modern protein engineering, particularly in the development of orally bioavailable macrocyclic peptides.

Molecular Anatomy & Physicochemical Profiling

To understand the mechanism of action of 3-Qal, one must analyze its molecular architecture. 3-Qal consists of an alanine backbone substituted with a quinolin-3-yl side chain. The quinoline ring is a bicyclic heteroaromatic system (a benzene ring fused to a pyridine ring).

When engineers substitute native aromatic residues (like Tryptophan or Phenylalanine) with ncAAs, they must carefully balance steric bulk, lipophilicity, and electrostatic interactions. As shown in the data below, 3-Qal occupies a highly strategic physicochemical niche.

Table 1: Physicochemical Comparison of Aromatic Amino Acids in Peptide Engineering

Amino AcidSide Chain Aromatic SystemH-Bonding CapabilityApprox. Side Chain LogPPrimary Engineering Utility
L-Tryptophan (Trp) IndoleDonor (NH)~2.1Native receptor binding, intrinsic fluorescence.
2-Naphthylalanine (2-Nal) NaphthaleneNone~3.3Enhanced hydrophobic packing; highly lipophilic.
3-Quinolinylalanine (3-Qal) QuinolineAcceptor (N)~2.0Polar-hydrophobic balance; specific target engagement.

Mechanistic Role in Receptor Pharmacology

The incorporation of 3-Qal into a peptide sequence exerts its mechanism of action through three distinct, synergistic pathways:

Pharmacophore Modulation and Binding Affinity

While purely hydrocarbon bicyclic rings (like 2-Naphthylalanine) increase binding affinity through enhanced π−π stacking and hydrophobic effects, their extreme lipophilicity often leads to off-target binding and poor aqueous solubility[1]. 3-Qal solves this by introducing a nitrogen atom at position 1 of the quinoline ring. This nitrogen acts as a highly directional hydrogen-bond acceptor . When positioned correctly within a receptor binding pocket, this nitrogen can engage with hydrogen-bond donors (such as Arginine or Lysine side chains, or structural water molecules), significantly decreasing the dissociation rate ( koff​ ) and driving picomolar target affinity.

Proteolytic Evasion

The gastrointestinal tract and blood serum are rich in proteases (e.g., pepsin, trypsin, chymotrypsin) evolved to cleave canonical peptide bonds. Because 3-Qal is a non-naturally occurring amino acid, it lacks the necessary stereoelectronic recognition motifs required by these endogenous enzymes. Flanking a scissile bond with 3-Qal sterically occludes the protease active site, granting the peptide extended half-lives in both the gut and systemic circulation[2].

Conformational Rigidity

In the engineering of antimicrobial β -hairpin peptidomimetics and macrocycles, structural pre-organization is critical[3]. The bulky quinoline side chain restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric constraint reduces the entropic penalty of binding by locking the peptide into its bioactive conformation before it even encounters the target receptor.

Clinical Translation: Oral Peptide Therapeutics

The most profound application of 3-Qal is in the development of oral antagonists for the Interleukin-23 Receptor (IL-23R). The IL-23 pathway is a primary pathogenic driver in autoimmune conditions such as psoriasis and inflammatory bowel disease (IBD)[4].

Historically, targeting IL-23 required injectable monoclonal antibodies. However, utilizing libraries containing ncAAs like 3-Qal, researchers have successfully engineered macrocyclic peptides that bind IL-23R with affinities rivaling biologics[5]. A prime example of this chemical class is Icotrokinra (JNJ-77242113 / PN-235), which utilizes highly modified residues to survive the harsh environment of the GI tract, cross the intestinal epithelium, and systemically block IL-23 signaling[2].

Signaling IL23 IL-23 Cytokine (p19/p40) IL23R IL-23 Receptor Complex (IL-23R / IL-12Rβ1) IL23->IL23R Binds JAK2 JAK2 / TYK2 Kinases IL23R->JAK2 Activates Peptide 3-Qal Macrocyclic Peptide (e.g., Icotrokinra) Peptide->IL23R Steric Blockade (High Affinity) STAT3 STAT3 Phosphorylation JAK2->STAT3 Phosphorylates Transcription Pro-inflammatory Genes (IL-17, IL-22, IFN-γ) STAT3->Transcription Translocates Disease Autoimmune Inflammation (Psoriasis, IBD) Transcription->Disease Drives

Figure 1: Mechanism of action of 3-Qal-containing macrocyclic peptides in disrupting IL-23R signaling.

Experimental Methodology: Synthesis & Validation

To harness 3-Qal in drug discovery, one must employ specialized synthetic and analytical workflows. The following protocol represents a self-validating system: the synthetic choices ensure successful incorporation, while the orthogonal assays directly validate the mechanistic hypotheses (binding affinity and stability) of the engineered peptide.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Ensures maximum polymer swelling, exposing reactive sites for uniform chain elongation.

  • Coupling Canonical Amino Acids: Utilize 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 45 minutes.

  • Coupling Fmoc-3-Qal-OH: Utilize 3 eq. Fmoc-3-Qal-OH, 3 eq. HATU, and 6 eq. DIPEA for 90 minutes.

    • Causality: The bicyclic quinoline ring introduces severe steric hindrance, shielding the electrophilic carbonyl. Standard DIC/Oxyma chemistry often yields incomplete coupling. HATU, a highly reactive uronium salt, is strictly required to form the highly active HOAt ester, driving complete acylation and preventing deletion sequences.

  • Macrocyclization: Perform on-resin lactamization or post-cleavage disulfide/thioether bridging as dictated by the peptide design.

Phase 2: Cleavage and Purification
  • Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours.

    • Causality: The basic quinoline nitrogen will be protonated in TFA, but the aromatic system remains stable. Triisopropylsilane (TIS) acts as a crucial carbocation scavenger, preventing the alkylation of the electron-rich quinoline ring by protecting group byproducts.

  • Purification: Precipitate in cold diethyl ether, lyophilize, and purify via Preparative RP-HPLC (>95% purity). Validate mass via LC-MS.

Phase 3: Self-Validating Functional Assays
  • Binding Kinetics (SPR): Immobilize the target receptor (e.g., IL-23R) on a CM5 sensor chip. Flow the purified 3-Qal peptide over the chip to measure kon​ and koff​ .

    • Causality: SPR provides real-time kinetic data. This validates whether the engineered H-bond acceptor of 3-Qal successfully prolongs target residence time compared to a purely hydrophobic 2-Nal control.

  • Proteolytic Stability (SGF/SIF): Incubate the peptide in Simulated Gastric Fluid (pepsin, pH 1.2) and Simulated Intestinal Fluid (pancreatin, pH 6.8) for 24 hours. Analyze the intact peptide fraction via analytical HPLC.

    • Causality: This directly validates the core mechanistic premise that the ncAA imparts resistance to gastrointestinal degradation, the ultimate prerequisite for oral bioavailability.

Workflow Resin Fmoc-Rink Amide Preparation Coupling Iterative SPPS (Fmoc-3-Qal-OH + HATU) Resin->Coupling Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Cyclization Macrocyclization (Disulfide/Thioether) Cleavage->Cyclization Purification RP-HPLC Purification (>95% Purity) Cyclization->Purification Assay In Vitro Validation (SPR & SGF/SIF) Purification->Assay

Figure 2: Self-validating experimental workflow for the synthesis and evaluation of 3-Qal peptides.

References

  • Source: Googleapis.com (USPTO)
  • US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases Source: Google Patents URL
  • Structure-Activity Relationships and Characterization of Highly Selective, Long Acting, Peptide-based Cholecystokinin 1 Receptor (CCK-1R)
  • Source: Googleapis.com (USPTO)
  • JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans Source: ResearchGate URL

Sources

Physicochemical Profiling and Stability Dynamics of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Peptide Engineering and Drug Discovery

Executive Summary

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid, commonly referred to as Ala(3-Quin) or L-3-(3-quinolyl)alanine, is a highly specialized unnatural amino acid (UAA)[1]. Structurally comprising an alanine backbone substituted with a quinoline ring at the β -carbon, this compound is extensively utilized in the design of peptidomimetics, structural biology, and as an intrinsic fluorescent probe[2]. The rigid, extended π -conjugated system of the quinoline moiety confers unique photophysical properties, making it an exceptional tool for interrogating local microenvironments, such as peptide folding events, protein-protein interactions, and lipid bilayer dynamics[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the mechanistic causality behind its physicochemical behavior and providing self-validating protocols for its integration into drug development pipelines.

Structural & Physicochemical Profiling

Molecular Architecture and Ionization

The physicochemical behavior of Ala(3-Quin) is governed by its three distinct ionizable centers: the α -carboxylic acid, the α -amino group, and the heterocyclic quinoline nitrogen. The protonation state of the quinoline nitrogen (pKa ~4.8) is the primary driver of its pH-dependent solubility. At physiological pH (7.4), the molecule exists predominantly in a zwitterionic state where the quinoline ring is neutral, resulting in reduced aqueous solubility and increased lipophilicity.

Photophysical Properties and Solvatochromism

Quinoline-based amino acids are characterized by their push-pull electron dynamics and pronounced solvatochromism[3]. In polar protic solvents (e.g., water), the fluorescence quantum yield ( Φ ) is severely quenched. This occurs because hydrogen bonding between the solvent and the quinoline nitrogen facilitates rapid non-radiative decay pathways[3]. Conversely, in non-polar environments (such as the hydrophobic core of a folded protein or a lipid bilayer), the fluorescence emission intensity increases dramatically[3]. This lipophilicity-responsive emission makes Ala(3-Quin) a powerful environmental sensor without requiring bulky external fluorophores.

Data Presentation: Physicochemical & Photophysical Matrices

Table 1: Fundamental Physicochemical Parameters

Parameter Value / Description
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Isoelectric Point (pI) ~7.0

| pKa1 ( α -COOH) | ~2.0 | | pKa2 (Quinoline NH + ) | ~4.8 | | pKa3 ( α -NH 3+​ ) | ~9.2 | | LogP (Octanol/Water) | ~1.5 (Neutral zwitterionic state) |

Table 2: Photophysical Properties (Solvent Dependent) | Solvent Environment | Excitation ( λex​ ) | Emission ( λem​ ) | Quantum Yield ( Φ ) | Stokes Shift | | :--- | :--- | :--- | :--- | :--- | | Aqueous Buffer (pH 7.4) | 320 nm | 405 nm | < 0.05 (Quenched) | ~85 nm | | Methanol | 320 nm | 398 nm | ~0.15 | ~78 nm | | Dioxane / Lipid Core | 320 nm | 390 nm | > 0.40 (Enhanced) | ~70 nm |

Stability Dynamics

Chemical Stability in Solid-Phase Peptide Synthesis (SPPS)

Ala(3-Quin) is highly compatible with standard Fmoc/tBu SPPS methodologies. The commercially available Fmoc-protected derivative, Fmoc-3-(3'-quinolyl)-L-alanine (CAS: 281655-61-6)[4], exhibits robust stability during repeated cycles of base-catalyzed Fmoc deprotection (e.g., 20% piperidine in DMF). The quinoline ring remains inert to standard coupling reagents (e.g., HBTU, HATU) and does not undergo unwanted alkylation during final global cleavage using concentrated trifluoroacetic acid (TFA) and standard scavengers.

Thermal & Photostability

While chemically stable under acidic and basic extremes, the quinoline moiety is susceptible to photo-oxidation under prolonged exposure to high-intensity UV light, which can lead to the formation of quinoline N-oxides. To maintain molecular integrity, stock solutions must be stored in amber vials, and prolonged exposure to direct light during purification (e.g., preparative HPLC) should be minimized.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Determination of pH-Dependent Solubility and pKa

Causality & Validation: Because Ala(3-Quin) exhibits poor aqueous solubility in its neutral zwitterionic state, standard aqueous potentiometric titration often yields erratic, non-reproducible data due to precipitation. To create a self-validating system, we utilize a co-solvent titration method followed by Yasuda-Shedlovsky mathematical extrapolation. This ensures the derived aqueous pKa is a true thermodynamic value, independent of solubility limits.

  • Preparation : Prepare a 1.0 mM solution of Ala(3-Quin) in a series of methanol/water mixtures (30%, 40%, 50%, and 60% v/v MeOH). Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Titration : Acidify the solution to pH 1.5 using 0.1 M HCl. Titrate with standardized 0.1 M KOH under an inert argon atmosphere at 25.0 ± 0.1 °C to prevent atmospheric CO 2​ interference.

  • Data Acquisition : Record the apparent pH after each titrant addition using a glass electrode specifically calibrated for mixed aqueous-organic solvents.

  • Yasuda-Shedlovsky Extrapolation : Calculate the apparent pKa for each solvent ratio. Plot these apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.5 ) to determine the absolute aqueous pKa.

Protocol 2: Photophysical Characterization and Quantum Yield Determination

Causality & Validation: Fluorescence intensity is highly dependent on the specific spectrofluorometer's lamp age and detector sensitivity. To ensure trustworthiness and reproducibility across different laboratories, this protocol uses Quinine Sulfate as an internal reference standard, neutralizing instrument bias.

  • Sample Preparation : Prepare dilute solutions of Ala(3-Quin) in target solvents (e.g., Water, Methanol, Dioxane). Critical Step: Ensure the absorbance at the excitation wavelength ( λex​ = 320 nm) is strictly < 0.05 to prevent inner-filter effects (self-quenching).

  • Reference Preparation : Prepare a fresh solution of Quinine Sulfate in 0.1 M H 2​ SO 4​ (Known Φref​ = 0.54).

  • Measurement : Acquire UV-Vis absorption spectra to determine the exact absorbance at 320 nm. Subsequently, acquire fluorescence emission spectra (340–550 nm) and integrate the total area under the emission curve.

  • Calculation : Compute the quantum yield ( Φsample​ ) using the comparative gradient equation:

    Φsample​=Φref​×Gradref​Gradsample​​×ηref2​ηsample2​​

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).

Mechanistic Visualizations

Ionization S1 Cationic State (pH < 2.0) Fully Protonated S2 Zwitterionic State 1 (pH 2.0 - 4.8) Quinoline Protonated S1->S2 -H+ (COOH) pKa ~2.0 S3 Zwitterionic State 2 (pH 4.8 - 9.2) Neutral Quinoline S2->S3 -H+ (Quinoline NH+) pKa ~4.8 S4 Anionic State (pH > 9.2) Fully Deprotonated S3->S4 -H+ (NH3+) pKa ~9.2

pH-dependent ionization states of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid.

SPPS N1 Fmoc-Ala(3-Quin)-OH Starting Material N2 Activation (HBTU/DIPEA) N1->N2 N3 Coupling to Resin (Stable Quinoline Ring) N2->N3 N4 Fmoc Deprotection (20% Piperidine) N3->N4 N5 Global Cleavage (TFA/Scavengers) N4->N5 N6 Purified Peptide with Ala(3-Quin) N5->N6

Solid-phase peptide synthesis (SPPS) workflow incorporating Fmoc-Ala(3-Quin)-OH.

References

  • BOC-3-(3'-QUINOLYL)-L-ALANINE Suppliers (CAS 135101-20-1). LookChem.
  • FMOC-3-(3'-QUINOLYL)-L-ALANINE (CAS 281655-61-6). Alfa Chemistry.
  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrog
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports (PMC).

Sources

Structural Elucidation and Synthetic Applications of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, commonly referred to as 3-(3-quinolyl)-L-alanine, is a structurally complex, non-canonical (unnatural) amino acid. Featuring a rigid quinoline pharmacophore attached to an L-alanine backbone, this molecule serves as a critical building block in the rational design of advanced peptidomimetics, antimicrobial beta-hairpins, and targeted radiopharmaceuticals. This technical guide explores its physicochemical properties, crystallographic characterization methodologies, and integration into self-validating synthetic workflows.

Part 1: Physicochemical Identity and Molecular Weight

The exact mass and structural properties of an unnatural amino acid dictate its behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic profile. The molecular weight of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is precisely calculated at 216.24 g/mol [1]. The presence of the quinoline ring introduces a highly lipophilic, electron-deficient aromatic system capable of robust π−π stacking and hydrogen bonding via the quinoline nitrogen.

Table 1: Core Physicochemical and Structural Parameters

ParameterValueMechanistic Implication
Chemical Formula C12H12N2O2Standard zwitterionic backbone with a bicyclic heteroaromatic side chain.
Molecular Weight 216.24 g/mol Optimal size for increasing steric bulk without violating Lipinski's rules of drug-likeness.
Stereochemistry (S) / L-enantiomerEssential for chiral recognition by endogenous biological targets (e.g., LHRH receptors).
H-Bond Donors 2 (Amine, Carboxyl)Facilitates secondary structure stabilization within peptide backbones.
H-Bond Acceptors 3 (Carboxyl x2, Quinoline N)The quinoline nitrogen acts as a key interaction point for transmembrane target pockets.
Part 2: Crystallographic Profiling & Structural Elucidation

Determining the crystal structure of chiral unnatural amino acids like 3-(3-quinolyl)-L-alanine is paramount for understanding their 3D conformation, dihedral angles ( ϕ , ψ ), and side-chain rotameric states ( χ1​ , χ2​ ). Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric space group, most commonly P21​21​21​ (orthorhombic) or P21​ (monoclinic) [3].

Self-Validating Crystallization Protocol

To achieve diffraction-quality single crystals, researchers must overcome the high lattice energy of the zwitterionic state. The following protocol employs a self-validating feedback loop to ensure structural integrity:

  • Solvent System Selection : Dissolve the free amino acid in a binary mixture of water and methanol (1:1 v/v). Causality: The aqueous phase solubilizes the zwitterion, while the methanol lowers the dielectric constant, gently driving the solution toward supersaturation without causing immediate amorphous precipitation.

  • Vapor Diffusion : Utilize the hanging-drop vapor diffusion method against a reservoir of pure methanol to allow for slow, controlled desolvation.

  • Optical Validation (Self-Validation Step) : Before mounting, inspect the drop under a polarized light microscope. The presence of birefringence (a bright, colorful glow against a dark background) confirms the solid is a highly ordered single crystal. If birefringence is absent, the protocol mandates a return to Step 1 with an adjusted solvent ratio.

  • X-Ray Diffraction (XRD) : Mount the validated crystal on a diffractometer equipped with a Mo-K α or Cu-K α source at cryogenic temperatures (100 K) to minimize thermal motion and resolve the absolute configuration.

Crystal_Workflow cluster_0 Self-Validating Crystallization Protocol N1 1. Zwitterion Solubilization (Aqueous/Organic Gradient) N2 2. Vapor Diffusion (Hanging Drop Method) N1->N2 Controlled Evaporation N3 3. Birefringence Check (Polarized Light Microscopy) N2->N3 Crystal Harvesting N3->N1 Amorphous/Twinning (Feedback Loop) N4 4. X-Ray Diffraction (SCXRD at 100K) N3->N4 Validation Passed

Fig 1. Self-validating crystallization workflow for unnatural amino acids ensuring high-resolution XRD.

Part 3: Synthetic Integration and SPPS Workflows

In drug development, (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is rarely used as a free monomer; it is incorporated into larger peptide sequences. To prevent unwanted side reactions during synthesis, the α -amino group is protected, typically yielding Fmoc-3-(3-quinolyl)-L-alanine or Boc-3-(3-quinolyl)-L-alanine [4].

Self-Validating SPPS Protocol
  • Resin Preparation : Swell a Rink Amide resin in dimethylformamide (DMF) to expose reaction sites.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF. Self-Validation Step: Continuously monitor the UV absorbance of the effluent at 301 nm. The reaction is mathematically validated as complete only when the UV signal of the piperidine-dibenzofulvene adduct reaches a stable plateau.

  • Coupling : Pre-activate Fmoc-3-(3-quinolyl)-L-alanine using HBTU and DIPEA, then add to the resin. Causality: The bulky quinoline side chain causes significant steric hindrance; pre-activation ensures the formation of a highly reactive OBt ester, driving the coupling kinetics forward despite the steric bulk.

  • Kaiser Test Validation : Perform a colorimetric Kaiser test. A yellow color indicates complete coupling (no free primary amines), validating the progression to the next step. A blue color triggers an automatic re-coupling cycle.

Peptide_Integration A Resin Prep Rink Amide B Deprotection UV at 301nm A->B C AA Coupling Fmoc-Quinolylalanine B->C D Kaiser Test Color Validation C->D D->C Blue (Incomplete) Re-couple E Cleavage TFA Cocktail D->E Yellow (Success)

Fig 2. Self-validating Solid-Phase Peptide Synthesis (SPPS) loop for bulky non-canonical amino acids.

Part 4: Mechanistic Insights in Drug Development

The strategic insertion of 3-(3-quinolyl)-L-alanine into a peptide sequence fundamentally alters its pharmacological profile:

  • LHRH Antagonists : In the development of luteinizing hormone-releasing hormone (LHRH) antagonists, replacing native residues with quinolylalanine derivatives dramatically increases antiovulatory activity while minimizing histamine-release liabilities. The hydrophobic aromatic cluster at the N-terminus anchors the peptide deeply within the target receptor [2].

  • Transmembrane Transporter Inhibition : The quinoline moiety is highly effective at penetrating lipophilic transmembrane pockets. In inhibitors targeting ABC transporters like MsbA (a lipopolysaccharide transporter in Gram-negative bacteria), the quinoline core allosterically traps the transporter in an inward-facing conformation, blocking ATPase activity and subsequent LPS release[5].

References
  • National Institutes of Health. "3-(8-Quinolinyl)-L-alanine | C12H12N2O2" (Proxy for quinolylalanine physicochemical properties). PubChem.
  • Google Patents. "LHRH antagonist with negligible histamine release activity". DK173753B1.
  • Journal of the Mexican Chemical Society. "Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid".
  • LookChem. "BOC-3-(3'-QUINOLYL)-L-ALANINE Suppliers". CAS 135101-20-1.
  • ACS Publications. "Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA". Journal of Medicinal Chemistry.

Biosynthetic Pathways for Synthesizing (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid—commonly referred to as L-3-(3-quinolyl)alanine—is a highly valuable bulky non-canonical amino acid (ncAA). It serves as a privileged structural motif in the design of peptide mimetics, most notably in luteinizing hormone-releasing hormone (LHRH) antagonists where it mitigates histamine release while maintaining high receptor affinity [3.12].

Historically, the synthesis of quinolyl-alanine derivatives relied on asymmetric hydrogenation or chiral auxiliary-guided alkylations. These chemical routes suffer from poor atom economy, reliance on toxic transition metals, and complex protecting-group manipulations. In contrast, engineered biosynthetic pathways offer a highly enantioselective, scalable, and sustainable alternative. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for the biocatalytic synthesis of these critical derivatives.

Mechanistic Rationale & Pathway Selection

The biosynthesis of aromatic ncAAs relies primarily on leveraging the promiscuity of highly evolved carbon-carbon or carbon-nitrogen bond-forming enzymes. For quinolyl-alanine derivatives, two primary pathways dominate the landscape:

Pathway A: PLP-Dependent Alkylation via Engineered Tryptophan Synthase (TrpB)

The native tryptophan synthase complex (TrpS) catalyzes the condensation of indole and L-serine to form L-tryptophan. Directed evolution has successfully uncoupled the catalytically active β-subunit (TrpB) from its allosteric partner (TrpA), yielding stand-alone biocatalysts (e.g., Pyrococcus furiosus PfTrpB variants)[1].

Causality of the Mechanism: TrpB utilizes Pyridoxal 5'-phosphate (PLP) as an electron sink. The enzyme facilitates the transimination of L-serine, followed by a β -elimination of water to generate a highly electrophilic aminoacrylate intermediate. The rigid chiral environment of the active site forces the bulky quinoline derivative to attack the planar aminoacrylate from a single face. This steric restriction dictates the stereochemistry of the subsequent protonation, ensuring >99% enantiomeric excess (ee) of the (S)-enantiomer[2]. Recent advancements have further expanded this PLP-dependent logic to synthesize tyrosine analogs from phenols, proving the extreme versatility of the TrpB scaffold[3].

TrpB_Mechanism Ser L-Serine + PLP ExtAld External Aldimine Ser->ExtAld Transimination AmAcr Aminoacrylate (Electrophile) ExtAld->AmAcr beta-elimination (-H2O) QuinAld Quinoline-Aldimine AmAcr->QuinAld Nucleophilic attack Quin Quinoline Derivative (Nucleophile) Quin->QuinAld C-C bond formation Product (S)-Quinolylalanine QuinAld->Product Protonation & Hydrolysis

Catalytic cycle of engineered TrpB for quinolyl-alanine biosynthesis via an aminoacrylate.

Pathway B: Asymmetric Hydroamination via Phenylalanine Ammonia-Lyase (PAL)

An alternative approach utilizes engineered PAL or Tyrosine Ammonia-Lyase (TAL) enzymes. These enzymes utilize a 4-methylideneimidazole-5-one (MIO) prosthetic group to catalyze the reversible addition of ammonia to substituted quinolyl-acrylic acids. While this pathway is highly atom-economical, it is thermodynamically limited by the equilibrium of the reversible ammonia addition, requiring massive excesses of ammonia to drive the reaction forward.

Quantitative Pathway Comparison
ParameterEngineered TrpB PathwayEngineered PAL/TAL Pathway
Enzyme Source Pyrococcus furiosus (PfTrpB)Rhodotorula glutinis (RgPAL)
Substrates L-Serine + Quinoline derivativeQuinolyl-acrylic acid + NH 3​
Co-factor Pyridoxal 5'-phosphate (PLP)4-Methylideneimidazole-5-one (MIO)
Enantiomeric Purity >99% (S)-enantiomer>95% (S)-enantiomer
Thermodynamic Drive Irreversible (Water elimination)Reversible (Requires high NH 3​ conc.)
Scalability High (Gram-scale demonstrated)Moderate (Equilibrium limited)

Experimental Protocols: Self-Validating TrpB Workflow

To ensure high scientific integrity and reproducibility, the following protocol for the synthesis of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is designed as a self-validating system . It incorporates strict internal controls to differentiate true enzymatic turnover from spontaneous background reactions.

Phase 1: Biocatalyst Preparation
  • Expression: Transform E. coli BL21(DE3) with a pET22b vector containing the engineered PfTrpB gene. Induce expression with 0.5 mM IPTG at 25°C for 18 hours.

  • Purification: Lyse the cells via sonication. Causality Check: Because PfTrpB is derived from a hyperthermophile, incubate the crude lysate at 75°C for 20 minutes. This heat step denatures the vast majority of mesophilic E. coli host proteins, drastically simplifying downstream Ni-NTA affinity chromatography[1].

Phase 2: Reaction Assembly

Set up the preparative reaction and the mandatory validation controls in parallel:

  • Preparative Reaction: In a sealed glass vial, combine 50 mM potassium phosphate buffer (pH 8.0), 20 mM L-serine, 10 mM 3-bromoquinoline, 0.1 mM PLP, and 0.5 mg/mL purified PfTrpB.

    • Causality of Solvent: Add 10% v/v DMSO. Quinolines are highly hydrophobic; DMSO ensures substrate solubility without denaturing the robust PfTrpB scaffold.

    • Causality of pH: pH 8.0 is strictly maintained to ensure the catalytic lysine remains unprotonated enough to facilitate PLP binding, while keeping the quinoline nitrogen partially active.

  • Negative Control A (Chemical): Omit PLP. Proves the reaction is strictly cofactor-dependent.

  • Negative Control B (Biological): Replace PfTrpB with a K87A mutant (where the PLP-binding catalytic lysine is ablated). This proves product formation is not a spontaneous chemical condensation.

Phase 3: Incubation, Quenching, and Extraction
  • Incubation: Heat the sealed vials to 75°C for 24 hours. Causality: High temperatures exponentially increase the reaction rate and substrate solubility, exploiting the unique thermal stability of PfTrpB.

  • Internal Standard Addition: Post-incubation, add 5 mM L-norleucine to all vials. This acts as an internal standard to precisely quantify extraction efficiency and absolute yield during HPLC analysis.

  • Quenching: Acidify to pH 2.0 using 1 M HCl. This halts enzymatic activity and protonates the unreacted quinoline.

  • Extraction: Wash with ethyl acetate to remove unreacted organic starting materials. Adjust the aqueous layer (containing the highly polar ncAA product) to pH 7.0 and lyophilize.

Workflow Exp 1. Enzyme Expression (E. coli BL21) Pur Pur Exp->Pur Rxn 3. Biocatalytic Reaction (Substrate + Serine + PLP) Pur->Rxn Ext 4. Quenching & Extraction (Acidification & EtOAc) Rxn->Ext Ana 5. HPLC/MS Analysis (ee% & Yield determination) Ext->Ana

Standardized workflow for the biocatalytic synthesis and validation of quinolyl-alanine derivatives.

References

  • Almhjell, P. J., et al. (2024). The β-subunit of tryptophan synthase is a latent tyrosine synthase. Nature Chemical Biology. URL:[Link]

  • Buller, A. R., et al. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. Proceedings of the National Academy of Sciences. URL:[Link]

  • Herger, M., et al. (2016). Synthesis of β-Branched Tryptophan Analogues Using an Engineered Subunit of Tryptophan Synthase. Journal of the American Chemical Society. URL:[Link]

  • Chen, X., et al. (2024). Directed Evolution and Unusual Protonation Mechanism of Pyridoxal Radical C–C Coupling Enzymes for the Enantiodivergent Photobiocatalytic Synthesis of Noncanonical Amino Acids. ACS Catalysis. URL:[Link]

  • Jiang, G., et al. (1998).DK173753B1 - LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide. Google Patents.

Sources

Isoelectric Point and pKa Values of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid—commonly referred to as L-3-(3-quinolyl)alanine or Ala(3-Quin)-OH—is a non-canonical (unnatural) amino acid of significant interest in peptidomimetic drug design and the development of targeted radiopharmaceuticals[1]. The incorporation of the bulky, heteroaromatic quinoline side chain imparts unique steric and electrostatic properties to peptide sequences, critically altering receptor binding affinities and pharmacokinetic profiles.

For formulation scientists and analytical chemists, understanding the exact acid-base behavior of this molecule—specifically its acid dissociation constants ( pKa ) and isoelectric point ( pI )—is paramount. These thermodynamic parameters dictate peptide solubility, dictate the optimal pH for liquid formulations, and govern the molecule's retention behavior during reverse-phase and ion-exchange chromatography.

Molecular Architecture & Acid-Base Theory

The molecule is a polyprotic system featuring three distinct ionizable functional groups. Its ionization profile is mechanistically analogous to that of L-Histidine, though the quinoline side chain is slightly more acidic than an imidazole ring.

  • α -Carboxylic Acid Group (-COOH): This group is highly acidic due to the strong inductive electron-withdrawing effect of the adjacent protonated α -amino group. The pKa1​ is typically ~2.2.

  • Quinoline Nitrogen (Side Chain): Quinoline is a weak heteroaromatic base with a well-established conjugate acid pKa of 4.90[2][3][4]. While the addition of an alkyl group at the 3-position (as seen in 3-methylquinoline, predicted pKa 5.17[5][6]) slightly increases basicity via electron donation, the distant electron-withdrawing α -amino group in the amino acid counterbalances this effect. Consequently, the side-chain dissociation constant ( pKaR​ ) remains approximately 4.9.

  • α -Amino Group (-NH3+): A typical primary aliphatic amine attached to the α -carbon, exhibiting a basic pKa2​ of approximately 9.1.

Quantitative Data Summary

The following table summarizes the theoretical thermodynamic dissociation constants and the resulting net molecular charge across different pH environments.

Ionizable GroupSymbolEstimated pKa Net Charge Below pKa Net Charge Above pKa
α -Carboxylic Acid pKa1​ ~ 2.2+2+1
Quinoline Nitrogen pKaR​ ~ 4.9+10 (Zwitterion)
α -Amino Group pKa2​ ~ 9.10 (Zwitterion)-1
Isoelectric Point pI 7.0 N/AN/A

Mechanistic Causality of Ionization States

The isoelectric point ( pI ) is the specific pH at which the molecule exists predominantly as a neutral zwitterion (net charge = 0). To calculate the pI , we must identify the two pKa values that bound this neutral species.

  • State A (pH < 2.2): In highly acidic environments, all three groups are fully protonated. The carboxyl group is neutral (-COOH), while both the quinoline nitrogen and the α -amino group carry positive charges. The net molecular charge is +2 .

  • State B (pH 2.2 to 4.9): As the pH rises, the highly acidic α -carboxyl group deprotonates first to form a carboxylate (-COO⁻). The net charge becomes +1 .

  • State C (pH 4.9 to 9.1): Crossing pH 4.9, the quinoline nitrogen loses its proton, transitioning to a neutral state[2]. The molecule now possesses a negatively charged carboxylate and a positively charged α -amino group. The net charge is 0 (Zwitterion) .

  • State D (pH > 9.1): In basic environments, the α -amino group deprotonates to a neutral amine (-NH₂), leaving the molecule with a net charge of -1 .

Because the neutral zwitterion exists strictly between the deprotonation of the quinoline nitrogen and the α -amino group, the pI is calculated as the arithmetic mean of pKaR​ and pKa2​ :

pI=2pKaR​+pKa2​​=24.9+9.1​=7.0

Ionization Pathway Visualization

IonizationPathway StateA State A (pH < 2.2) Net Charge: +2 [COOH, Quin-NH+, NH3+] StateB State B (pH 2.2 - 4.9) Net Charge: +1 [COO-, Quin-NH+, NH3+] StateA->StateB pKa1 ≈ 2.2 (-H+) StateC State C (pH 4.9 - 9.1) Net Charge: 0 (Zwitterion) [COO-, Quin-N, NH3+] StateB->StateC pKa_R ≈ 4.9 (-H+) StateD State D (pH > 9.1) Net Charge: -1 [COO-, Quin-N, NH2] StateC->StateD pKa2 ≈ 9.1 (-H+)

Figure 1: Ionization pathway and charge state transitions of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid.

Experimental Protocols: Self-Validating Systems

To empirically validate these theoretical values in a laboratory setting, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for determining overlapping pKa values in polyprotic unnatural amino acids.

  • System Calibration: Calibrate a high-precision glass electrode pH meter using NIST-traceable standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.

    • Causality: Thermodynamic dissociation constants are highly temperature-dependent; thermal fluctuations will skew the measured pKa values.

  • Sample Preparation: Dissolve 2.0 mmol of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable and predictable throughout the titration.

  • Acidification: Lower the initial pH of the solution to ~1.5 using standardized 0.1 M HCl to ensure the molecule is fully driven into its +2 protonated state.

  • Titration under Inert Atmosphere: Titrate the solution with standardized 0.1 M NaOH under a continuous, gentle stream of nitrogen gas ( N2​ ).

    • Causality: Nitrogen sparging prevents the absorption of atmospheric CO2​ . Dissolved CO2​ forms carbonic acid, which introduces artefactual buffering regions that obscure the amino acid's true equivalence points.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks in the derivative curve correspond to the equivalence points, while the half-equivalence points mathematically yield the pKa1​ , pKaR​ , and pKa2​ values.

Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Validation

To directly observe the zwitterionic state, cIEF separates molecules strictly based on their isoelectric points rather than molecular weight.

  • Ampholyte Mixture Preparation: Prepare a carrier ampholyte solution spanning a broad pH range (e.g., pH 3 to 10) mixed with a hydrophilic polymer (like hydroxypropyl methylcellulose) to suppress electroosmotic flow (EOF).

  • Sample Injection: Mix the amino acid sample with the ampholyte solution and pI markers (internal standards), then inject it hydrodynamically into a fused-silica capillary.

  • Focusing: Apply a high voltage (e.g., 25 kV) across the capillary.

    • Causality: The ampholytes establish a linear pH gradient under the electric field. The amino acid migrates through the capillary until it reaches the specific pH zone matching its pI . At this exact point, its net charge becomes zero, and electrophoretic mobility ceases, causing the molecules to "focus" into a sharp band.

  • Mobilization and Detection: Mobilize the focused zones past a UV detector set to 280 nm (utilizing the strong UV absorbance of the quinoline chromophore) using chemical mobilization to record the exact empirical pI against the internal standards.

References

  • PubChem. "Quinoline | C9H7N | CID 7047" National Institutes of Health. [Link]

  • PubChem. "3-Methylquinoline | C10H9N | CID 11926" National Institutes of Health.[Link]

  • EPA. "Toxicological Review of Quinoline (CAS No. 91-22-5)". U.S. Environmental Protection Agency.[Link]

  • Google Patents. "WO2021013978A1 - Targeted radiopharmaceuticals for the diagnosis and treatment of prostate cancer".
  • Zhengzhou Alfa Chemical Co.,Ltd. "Solvent Yellow 4G, Solvent Yellow 33".[Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to Fmoc Solid-Phase Peptide Synthesis Featuring (S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The integration of non-canonical amino acids into peptide chains is a pivotal strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced efficacy and stability. This guide provides a comprehensive protocol for the incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, a bulky and structurally unique amino acid, into synthetic peptides using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will delve into the foundational principles of Fmoc-SPPS, address the specific challenges associated with sterically hindered residues like (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, and present detailed, field-proven protocols for each stage of the synthesis, from resin preparation to final peptide purification and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities with structurally diverse building blocks.

Introduction: The Significance of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid in Peptide Synthesis

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid is a non-canonical amino acid characterized by a large, aromatic quinoline side chain. The incorporation of such unique residues can impart novel structural and functional properties to peptides, including enhanced receptor binding affinity, increased proteolytic stability, and the ability to serve as fluorescent probes. However, its significant steric bulk presents challenges to standard SPPS protocols, necessitating optimized coupling strategies to ensure efficient and successful peptide elongation.[1] This guide will provide a robust framework for overcoming these challenges.

The foundational method we will employ is Fmoc-based SPPS, a widely adopted technique due to its use of a base-labile Fmoc protecting group for the α-amine, which allows for milder deprotection conditions compared to the traditional Boc/Benzyl approach.[2][] This is particularly advantageous when working with sensitive or modified amino acids.[4] The entire process is carried out on a solid support, typically a polymeric resin, which simplifies the purification of intermediates by allowing for easy washing and filtration steps.[5]

The Fmoc-SPPS Workflow: A Conceptual Overview

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.[6] This cycle is repeated for each amino acid in the desired sequence. The general workflow is depicted below.

Fmoc_SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. First Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of First Fmoc-Amino Acid Deprotection1->Coupling1 Capping 4. Capping (Optional) Coupling1->Capping Wash1 5. Washing Capping->Wash1 Deprotection2 6. Fmoc Deprotection Wash1->Deprotection2 Coupling2 7. Coupling of Next Fmoc-Amino Acid Deprotection2->Coupling2 Wash2 8. Washing Coupling2->Wash2 Repeat Repeat Steps 6-8 for Each Amino Acid Wash2->Repeat Cleavage 9. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification 10. Purification & Analysis Cleavage->Purification Coupling_Reaction cluster_activation Activation cluster_coupling Coupling FmocAA Fmoc-AA-COOH ActivatedAA Activated Ester FmocAA->ActivatedAA + HCTU, DIPEA HCTU HCTU HCTU->ActivatedAA DIPEA DIPEA DIPEA->ActivatedAA PeptideBond Resin-NH-CO-AA-Fmoc ActivatedAA->PeptideBond + Resin-NH2 ResinAmine Resin-NH2 ResinAmine->PeptideBond

Sources

Application Note: Site-Specific Incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The expansion of the genetic code via orthogonal translation systems (OTS) has revolutionized protein engineering. By repurposing the amber stop codon (UAG), researchers can site-specifically incorporate non-canonical amino acids (ncAAs) into target proteins[1].

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid (commonly referred to as 3-quinolinylalanine or 3-Qal) is a highly valuable ncAA. The quinoline side chain possesses unique photophysical properties, acting as an environmentally sensitive fluorophore that can undergo charge reversal and fluorescence brightening in acidic microenvironments[2]. Furthermore, its heterocyclic nitrogen enables metal-ion chelation, making it an excellent structural probe for nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) studies of protein-ligand interactions[3].

To incorporate 3-Qal, this protocol utilizes an engineered orthogonal pair, typically derived from the Methanosarcina mazei Pyrrolysyl-tRNA synthetase (MmPylRS) and its cognate tRNA CUAPyl​ , or an evolved Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS)[4].

Causality in Experimental Design
  • Why Amber Suppression? The UAG codon is the least frequently used stop codon in E. coli (~7%), minimizing global proteomic disruption when reassigned[5].

  • Why Temperature Downshift? Inducing protein expression at 25°C rather than 37°C slows ribosomal translation kinetics. This temporal buffer allows the orthogonal aminoacyl-tRNA complex to effectively outcompete endogenous Release Factor 1 (RF1) at the A-site, dramatically increasing the yield of the full-length protein and reducing truncation products.

  • Why Dual-Plasmid Systems? Placing the OTS machinery (aaRS/tRNA) on a separate plasmid (e.g., pEVOL or pUltra) from the target gene (e.g., pET system) allows researchers to independently tune the transcription rates of the synthetase and the target mRNA, preventing metabolic exhaustion of the host cell.

Mechanistic Workflow

Below is the logical workflow mapping the cellular machinery required for the site-specific incorporation of 3-Qal.

G A Host Cell (e.g., E. coli BL21) B Orthogonal Translation System (Engineered aaRS + tRNA_CUA) A->B Expresses D Target mRNA with UAG Codon A->D Expresses E Ribosomal Translation B->E Charged tRNA_CUA C 3-Qal UAA Supplementation C->B Aminoacylation D->E Decoding F Full-Length Protein with Site-Specific 3-Qal E->F Amber Suppression

Workflow of orthogonal translation for site-specific 3-Qal incorporation via amber suppression.

Materials and Reagents

  • Plasmids :

    • pEVOL-QalRS (Chloramphenicol resistance): Encodes the engineered aaRS and tRNA CUAPyl​ .

    • pET22b-Target-TAG (Ampicillin resistance): Encodes the target protein with an in-frame UAG mutation and a C-terminal His 6​ -tag.

  • Host Strain : E. coli BL21(DE3) or a genomically recoded organism (GRO) such as C321.ΔA (RF1-deficient) for maximum efficiency.

  • Unnatural Amino Acid : (S)-2-Amino-3-(quinolin-3-yl)propanoic acid powder (≥98% purity).

  • Media : 2xYT or Terrific Broth (TB).

Step-by-Step Protocol

Step 1: Preparation of the 3-Qal Stock Solution

Causality: Quinoline-based amino acids exhibit poor solubility in neutral aqueous buffers due to their hydrophobic aromatic rings. Precise pH adjustment is required to ensure bioavailability without shocking the bacterial culture.

  • Weigh out 3-Qal powder to prepare a 100 mM stock solution.

  • Suspend the powder in 0.1 M NaOH (approximately 80% of the final volume). Vortex and sonicate until completely dissolved.

  • Slowly titrate the pH down to ~8.0 using 1 M HCl. Note: Do not drop the pH below 7.5, or the amino acid will precipitate.

  • Adjust to the final volume with sterile ddH 2​ O and filter sterilize (0.22 µm). Store aliquots at -20°C protected from light.

Step 2: Co-Transformation
  • Co-transform 1 µL of pEVOL-QalRS and 1 µL of pET22b-Target-TAG into 50 µL of chemically competent E. coli BL21(DE3).

  • Heat shock at 42°C for 45 seconds, recover in 500 µL SOC media at 37°C for 1 hour.

  • Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL). Incubate overnight at 37°C.

Step 3: Cell Culture and UAA Supplementation

Causality: Adding the UAA during the mid-log phase ensures that the cells have synthesized sufficient transport proteins to internalize the UAA before the metabolic burden of recombinant protein induction begins.

  • Inoculate a single colony into 5 mL of 2xYT media containing Amp/Cam. Grow overnight at 37°C, 250 rpm.

  • Transfer the 5 mL starter culture into 500 mL of fresh 2xYT (Amp/Cam).

  • Incubate at 37°C, 250 rpm until the OD 600​ reaches 0.4.

  • Add the 100 mM 3-Qal stock solution to a final concentration of 1 mM to 2 mM .

  • Continue shaking at 37°C for 30 minutes to allow cellular uptake of the UAA.

Step 4: Induction and Expression
  • Once the OD 600​ reaches 0.6–0.8, shift the incubator temperature to 25°C .

  • Induce the expression of the orthogonal synthetase (if under an arabinose promoter on pEVOL) with 0.02% L-arabinose.

  • Induce the target protein with 0.5 mM IPTG.

  • Express for 16–20 hours at 25°C, 250 rpm.

  • Harvest cells by centrifugation (4,000 × g, 20 min, 4°C).

Step 5: Purification and Self-Validating Quality Control

Causality: A self-validating protocol must distinguish between successful UAA incorporation, misincorporation of canonical amino acids (e.g., Tyrosine or Phenylalanine), and truncation.

  • Lyse the cell pellet via sonication in standard lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Purify the lysate using Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

  • Validation Checkpoint 1 (SDS-PAGE) : Run the eluate on a 12% SDS-PAGE gel. The presence of a band at the full-length molecular weight confirms amber suppression. A strong band at a lower molecular weight indicates premature termination (truncation).

  • Validation Checkpoint 2 (Intact Mass Spectrometry) : Perform ESI-TOF Mass Spectrometry on the purified protein. The observed mass must match the calculated theoretical mass of the protein containing 3-Qal. A mass shift of ~-15 Da or ~-26 Da from the expected mass indicates misincorporation of Tyrosine or Phenylalanine, respectively, signaling that the OTS is not sufficiently orthogonal.

Quantitative Data Presentation

The efficiency of 3-Qal incorporation is highly dependent on the host strain background and induction conditions. The table below summarizes typical expression metrics to benchmark your experiments.

Host Strain3-Qal ConcentrationInduction TempSuppression EfficiencyFinal Yield (mg/L)Truncation Risk
BL21(DE3) 1 mM37°CModerate (~40%)3.0 - 5.0High
BL21(DE3) 2 mM25°CHigh (~75%)8.0 - 12.0Moderate
C321.ΔA (RF1-) 2 mM25°CVery High (>95%)15.0 - 20.0Minimal

Note: Suppression efficiency is calculated as the ratio of full-length protein produced in the presence of the UAA versus the wild-type protein expressed under identical conditions.

References

  • Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9M9LtEW5UG5m4G67z6g9_bz32twKRQlGIu11twBkrDlQL8W1LzAAfUiUNPTvkd4zs4Pc88dmxRTUcyTvSs_q5nMxJd1_I9aiTHr6TSnNsHbNLUA7FtObdAtAGAWbMr_VIexNJ8W0gHQOX6xO04XAbPYR3Lu-jkrfsxsWbQk4WuOrTRvDuvPJi9zf4oNGD7ZLX6pAiz83hZLjmj46VzbU43VEnBEjTF_UwCkqgPDN0qTmKYlnqW6tfe16pdCgrlI4nYFCUwBOo4zX5Y4RcClCFPGmebhW53vDHOdFR9uzCoAl_jD7cjLZiKLMTKvA7r1NRMV05gSA1KAZT5-6bOXKqM49uiYw8qQrfSEYCvw6tDQsPqCGYpQhDsIQ3vKx3MncyxuAtZvO-EVeDgfoT2Or0YHeUslshqZZ68G1O3hNI1EYQ3fk1oMTF66x0Sxdsd67jmmIeJ2YjZPF___rkCbIn5Idir2bYZcUi9bOSvqXxS4-SiQZU8-nRZVVLhJytmtfKgnCk9H5qVHpctkHhzX8n]
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems Frontiers in Bioengineering and Biotechnology[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE27yTts8jKU-hUCs8o7dH__LNYQSo9mh-wdMFlOgbxsD6UqvIf0lA5zGnxrGRcphHBvCIkbOFpK4LLHZyWcWmxSvAoWFLeiSOUITd5sf-thJebWfcomBpdosWx2vQ1Rg_Qz_kLqonwW9KC7Eov_sVg8N_vdHPmLOolI_G59eJOSGaaYtqyMWSOY3qcMNd-0xnOS2O8Xh1Xtn3VCwYhO_wXjqFBmhDFwQ==]
  • At the Interface of Chemical and Biological Synthesis: An Expanded Genetic Code National Center for Biotechnology Information (PMC)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQVzOwLkAiq7gukvhM9gM8BxkcHw8tGCK5FmcHUuHQaBYQ_EcYsIkITzf7_i2r1kSQWov_bWBydHm9u6Xp0LKozuULYxHIEW4i5luMOnUEcAE1-19j--FsvDG7A_9Z-kSj4cHiDAOzkjbx-0=]
  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles Journal of the American Chemical Society (ACS)[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGriCnKUzYuxCEzOzQ6wAcDUTt1IH-wl3D9uP7o4EnfnrT7u7HCHcR4quM7pXh593x7o1JFzaCYG1ofkVkyslS6ZNfCiI-eX7qjNoyXTm-TKacmyDwzJuA3MUIxisAGVkFCH6e4bJCPdFZgDck=]

Sources

Using (S)-2-Amino-3-(quinolin-3-yl)propanoic acid as a fluorescent probe for protein-protein interactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid (3-QA) as a Solvatochromic Fluorescent Probe for Protein-Protein Interactions

Introduction & Rationale

The dynamic nature of protein-protein interactions (PPIs) requires analytical tools capable of reporting binding events with high spatial resolution without perturbing the native conformation of the interacting partners. (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (3-QA), a quinoline-derived unnatural amino acid, serves as a highly effective, environmentally sensitive fluorescent amino acid (FlAA)[1].

The core mechanistic advantage of 3-QA is its solvatochromism . The quinoline fluorophore is acutely sensitive to the local dielectric constant of its microenvironment[3]. In an aqueous environment (unbound state), hydrogen bonding with water facilitates non-radiative decay, resulting in a quenched, red-shifted emission. Upon binding to a target protein, the 3-QA residue is shielded within a hydrophobic pocket. This exclusion of water restricts non-radiative decay pathways, triggering a dramatic increase in quantum yield and a characteristic blue shift in the emission spectrum[1]. This dual-parameter change provides a highly reliable, self-validating readout for PPIs.

Photophysical Properties

To design an effective assay, it is critical to understand how the photophysical properties of 3-QA shift in response to its environment. The table below summarizes the quantitative data used to establish assay parameters.

Table 1: Photophysical Parameters of 3-QA in Disparate Microenvironments

ParameterAqueous Buffer (Unbound)Hydrophobic Pocket (Bound)Causality / Implication
Excitation ( λex​ ) 315 nm315 nmSelective excitation at 315 nm completely avoids native Trp/Tyr autofluorescence (typically ~280 nm).
Emission ( λem​ ) ~410 nm~395 nmShielding from polar water molecules reorganizes the excited state dipole, inducing a measurable blue shift.
Quantum Yield ( Φ ) < 0.05> 0.30Restriction of rotational freedom and hydrogen bonding amplifies the signal-to-noise ratio by over 6-fold.
Fluorescence Lifetime ( τ ) ~1.5 ns~4.5 nsIncreased lifetime confirms rigidification and target engagement within the binding interface.

Experimental Workflows & Mechanistic Pathways

To successfully utilize 3-QA, the experimental design must seamlessly integrate peptide synthesis with biophysical characterization.

Workflow A 1. Peptide Design & Site Selection B 2. Fmoc-SPPS Incorporation of 3-QA A->B C 3. Cleavage & HPLC Purification B->C D 4. PPI Titration Assay C->D E 5. Fluorescence Data Analysis D->E

Fig 1. Experimental workflow for synthesizing and utilizing 3-QA-labeled peptide probes.

Mechanism Unbound Unbound 3-QA Peptide (Aqueous Environment) Quenched Fluorescence Red-shifted Emission Complex Peptide-Protein Complex (Shielded from Water) Enhanced Quantum Yield Blue-shifted Emission Unbound->Complex Binding Event Target Target Protein (Hydrophobic Pocket) Target->Complex Interaction

Fig 2. Solvatochromic mechanism of 3-QA fluorescence enhancement upon protein-protein interaction.

Detailed Methodologies

Protocol 1: Site-Specific Incorporation of 3-QA via Fmoc-SPPS

Objective: Synthesize a 3-QA-labeled peptide probe with high fidelity. Expert Insight: The placement of 3-QA is the most critical variable. It must replace an amino acid (ideally Trp, Phe, or Tyr) that directly buries into the target protein's hydrophobic interface. Placing it in a solvent-exposed region of the complex will yield false-negative results due to a lack of environmental change.

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling expands the polymer matrix, ensuring maximum accessibility of reactive sites for uniform chain elongation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • 3-QA Coupling: Pre-activate Fmoc-(S)-2-Amino-3-(quinolin-3-yl)propanoic acid (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature. Causality: We specifically utilize HATU over standard HBTU. Unnatural, bulky aromatic amino acids suffer from slower coupling kinetics. HATU generates a highly reactive 7-azabenzotriazole active ester, which maximizes coupling efficiency and prevents the formation of truncated deletion sequences.

  • Capping & Elongation: Cap unreacted amines with acetic anhydride/pyridine. Continue standard SPPS for the remaining sequence.

  • Cleavage: Cleave the peptide using a cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Causality: TIPS acts as a carbocation scavenger. Without it, highly reactive carbocations generated during protecting group removal will irreversibly alkylate the electron-rich quinoline ring, destroying its fluorescent properties.

  • Purification: Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC.

Protocol 2: Solvatochromic Shift Assay for PPIs

Objective: Quantify the binding affinity ( Kd​ ) using a self-validating fluorescence readout.

Step-by-Step Procedure:

  • Buffer Setup: Prepare a physiological assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Causality: Tween-20 prevents non-specific adsorption of the peptide to the plastic microplate walls, which could artificially mimic a hydrophobic binding event.

  • Probe Preparation: Dilute the purified 3-QA peptide to a fixed concentration of 100 nM.

  • Titration: In a black, flat-bottom 96-well plate, add increasing concentrations of the unlabeled target protein (0 nM to 10 µM) to the peptide solution.

  • Equilibration: Incubate the plate in the dark for 30 minutes at room temperature. Causality: This guarantees the system reaches thermodynamic equilibrium prior to measurement, ensuring the derived Kd​ is accurate.

  • Spectral Measurement: Excite the samples at 315 nm. Record the emission spectra from 350 nm to 500 nm using a spectrofluorometer.

  • Self-Validation Checkpoint: Analyze the data for both an intensity increase at 395 nm and a spectral blue shift from ~410 nm to ~395 nm. Trustworthiness: This is a self-validating system. If the intensity increases but no blue shift occurs, the peptide is likely undergoing non-specific aggregation (scattering) rather than specific target binding. A true PPI must exhibit the solvatochromic blue shift.

  • Data Analysis: Plot the ratio of fluorescence intensities ( I395​/I410​ ) against the target protein concentration. Fit the data to a standard one-site specific binding model (e.g., using GraphPad Prism) to extract the dissociation constant ( Kd​ ).

References

  • Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions. Journal of Organic Chemistry, 2021.

  • Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid Fluorescence. ACS Chemical Biology, 2015.

  • Design, Synthesis, and Applications of Fluorescent Amino Acids in Bioimaging. Chemical & Biomedical Imaging, 2023.

Sources

Advanced NMR Sample Preparation Protocols for Peptides Containing (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Causality

The incorporation of unnatural amino acids, such as (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (commonly referred to as 3-quinolylalanine), is a powerful strategy in modern peptide drug discovery. This residue is frequently utilized in the design of matrix metalloproteinase (MMP) inhibitors[1], fluorescent probes, and DNA-encoded combinatorial libraries[2]. However, the physicochemical properties of the quinoline side chain introduce significant challenges for Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I emphasize that sample preparation is not merely a prelude to data acquisition; it is the physical foundation of spectral integrity. The quinoline moiety features a fused bicyclic aromatic ring that strongly drives intermolecular π−π stacking and hydrophobic interactions. In aqueous solutions, this leads to concentration-dependent self-assembly and aggregation[3]. For NMR, aggregation is catastrophic: it increases the rotational correlation time ( τc​ ), which fundamentally alters relaxation dynamics, leading to severe line broadening, loss of signal-to-noise ratio, and obscured cross-peaks in 2D spectra[4].

Furthermore, the quinoline nitrogen possesses a pKa​ of approximately 4.9. The protonation state of this nitrogen dictates both the solubility of the peptide and the chemical shift dispersion of the surrounding protons. Therefore, solvent selection, precise pH control, and concentration optimization are not arbitrary choices—they are mechanistically linked to the successful structural elucidation of the peptide.

Causality Q 3-Quinolylalanine Pi Pi-Pi Stacking Q->Pi Hydro Hydrophobicity Q->Hydro Agg Peptide Aggregation Pi->Agg Hydro->Agg Line Line Broadening Agg->Line

Caption: Causality of 3-quinolylalanine-induced aggregation and its effect on NMR spectra.

Experimental Workflows & Decision Matrices

To achieve high-resolution spectra, the sample must be in a stable, non-aggregating conformation[5]. The workflow below outlines the decision-making process for handling 3-quinolylalanine-containing peptides.

Workflow A Peptide Synthesis & Purity Check B Solubility & Aggregation Screen A->B C Aqueous System (90% H2O / 10% D2O) B->C High Solubility D Organic System (DMSO-d6) B->D Pi-Pi Aggregation E pH Optimization (Avoid pKa ~4.9) C->E F Concentration Titration D->F E->F G 2D NMR Acquisition (TOCSY/NOESY) F->G

Caption: Workflow for NMR sample preparation of 3-quinolylalanine-containing peptides.

Quantitative Parameter Summary
ParameterAqueous System (90% H2O / 10% D2O)Organic System (DMSO-d6)
Target Concentration 0.1 – 1.0 mM (Aggregation limited)1.0 – 5.0 mM[6]
pH / pD Considerations Adjust to pH 3.5 – 4.5 (Protonated quinoline)N/A (Aprotic solvent)
Internal Reference DSS (0.0 ppm)[7]TMS (0.0 ppm) or DMSO pentet (2.50 ppm)
Aggregation Risk High ( π−π stacking active)Low (Disrupts intermolecular bonds)[8]
Structural Relevance Native-like physiological statesDenatured or monomeric states

Self-Validating Step-by-Step Protocols

A robust protocol must be self-validating; it must contain internal checkpoints to ensure the physical state of the sample is suitable for multi-day 2D NMR acquisitions.

Protocol A: Aqueous Sample Preparation (Physiological Relevance)

Use this protocol when determining the biologically relevant conformation of the peptide is required.

  • Purity Verification: Ensure the peptide is >95% pure via HPLC to prevent spectral overlap from truncated sequences[6].

  • Initial Dissolution: Weigh the lyophilized peptide and dissolve it in a solvent mixture of 90% H2​O and 10% D2​O . The D2​O is required for the spectrometer's lock signal, while the 90% H2​O ensures amide protons are visible and not fully exchanged with deuterium[5].

  • pH Adjustment & Isotope Correction:

    • Measure the pH using a micro-electrode. The quinoline nitrogen ( pKa​ ~4.9) will act as a buffer.

    • Adjust the pH to ~4.0 using dilute HCl or NaOH to ensure the quinoline ring is fully protonated, which maximizes aqueous solubility.

    • Self-Validation Check: Remember the isotope effect. The true pD in a D2​O containing solution is calculated as pD=pH∗+0.4 , where pH∗ is the uncorrected meter reading[7]. Record the pH before and after NMR acquisition to ensure no drift occurred during the experiment.

  • Concentration Titration (Critical Step):

    • Prepare a stock solution at 2.0 mM.

    • Acquire a 1D 1H NMR spectrum. Assess the linewidths of the aromatic quinoline protons (typically found between 7.5 and 9.0 ppm).

    • Dilute the sample to 1.0 mM, 0.5 mM, and 0.1 mM, acquiring a 1D spectrum at each step[4].

    • Self-Validation Check: If the linewidths sharpen non-linearly upon dilution, the peptide is aggregating[3]. Select the highest concentration that maintains sharp lines (typically ~0.5 mM) for 2D NOESY/TOCSY experiments.

  • Referencing: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift standard[7].

Protocol B: Organic Solvent Preparation (Aggregation Mitigation)

If Protocol A fails due to intractable π−π stacking of the 3-quinolylalanine residues, switch to an aprotic solvent like DMSO-d6. DMSO effectively disrupts hydrogen bonding and hydrophobic interactions, forcing the peptide into a monomeric state[8].

  • Lyophilization: Dissolve the peptide in ultra-pure water and lyophilize it for at least 24 hours. Causality: Residual water in DMSO-d6 will appear as a massive, broad peak around 3.3 ppm, which can obscure critical Hα​ resonances[8].

  • Dissolution: Dissolve the dry peptide powder directly into 100% DMSO-d6. Because aggregation is mitigated, you can safely push the concentration to 2.0 – 5.0 mM to maximize the signal-to-noise ratio[6].

  • Referencing & Acquisition: Use the residual DMSO-d5 pentet at 2.50 ppm for referencing. Proceed directly to 2D acquisition. Since DMSO is highly viscous, increasing the sample temperature to 30°C–35°C can decrease τc​ and further sharpen the spectral lines.

Conclusion

The successful NMR structural analysis of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid peptides hinges on managing the aggressive π−π stacking inherent to the quinoline ring. By strictly controlling the pH to manage the protonation state of the quinoline nitrogen, executing a concentration titration to monitor line broadening, and strategically utilizing DMSO-d6 when aqueous aggregation is unavoidable, researchers can ensure the acquisition of high-fidelity, artifact-free NMR data.

Sources

Application Note: Integrating (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Rationale & Mechanistic Causality

In modern drug discovery, the transition from natural peptides to robust, bioavailable therapeutics requires overcoming two primary hurdles: proteolytic instability and the disruption of native protein-protein interactions (PPIs) by bulky fluorescent tags. (S)-2-Amino-3-(quinolin-3-yl)propanoic acid —commonly referred to as L-3-(3-quinolyl)alanine—serves as a dual-purpose unnatural amino acid (UAA) that elegantly solves both issues.

As a Senior Application Scientist, I advocate for the integration of this specific UAA in screening assays for two mechanistic reasons:

  • Minimalist Photophysical Probing: Unlike standard fluorophores (e.g., FITC or TAMRA) that require disruptive linker chemistry, the quinoline side chain is an intrinsic, environmentally sensitive fluorophore. It allows for the direct monitoring of binding events via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) without sterically occluding the peptide's pharmacophore[1].

  • Electrostatic & Steric Tuning: In peptidomimetic design, replacing basic natural residues (like Arginine) with the bulky, aromatic quinoline ring enhances π−π stacking within receptor pockets. Crucially, it eliminates the positive charge that often triggers off-target mast cell degranulation, a known causality for histamine-induced anaphylaxis in peptide drugs[2].

Structural Stabilization & Peptidomimetic Logic

To understand why L-3-(3-quinolyl)alanine is selected over natural aromatic residues (like Tryptophan or Phenylalanine), we must map the structural logic of the substitution. The quinoline ring provides a rigid, extended aromatic system that restricts backbone flexibility, locking the peptide into a bioactive conformation (such as a β -hairpin) while simultaneously conferring resistance to endogenous proteases[3].

Peptidomimetic_Logic Natural Natural Peptide Scaffold (Trp/Phe/Tyr Residues) UAA Substitution with (S)-2-Amino-3-(quinolin-3-yl)propanoic acid Natural->UAA Mech1 Enhanced π-π Stacking with Target Receptor Pocket UAA->Mech1 Mech2 Increased Steric Bulk Restricts Backbone Flexibility UAA->Mech2 Mech3 Loss of Basic Charge (vs. Arg/Lys substitutions) UAA->Mech3 Outcome1 Higher Binding Affinity (Lower Kd) Mech1->Outcome1 Outcome2 Protease Resistance & Extended Half-Life Mech2->Outcome2 Outcome3 Abolished Histamine Release (Reduced Off-Target Toxicity) Mech3->Outcome3

Caption: Mechanistic pathway illustrating the structural and pharmacological benefits of quinolyl-alanine substitution.

Core Protocol: TR-FRET Binding Assay

This protocol utilizes the intrinsic fluorescence of the quinoline moiety as a FRET donor to screen for small-molecule inhibitors that disrupt a specific peptide-receptor interaction.

Self-Validating Assay Design

A robust assay must prove its own reliability before screening begins. This protocol incorporates an internal self-validation step: the calculation of the Z′ -factor. The assay is only deemed functional if Z′>0.5 , ensuring the dynamic range is sufficient to distinguish true hits from assay noise.

Step-by-Step Methodology

Step 1: Probe Synthesis & Preparation

  • Synthesize the tracer peptide using standard Fmoc-solid phase peptide synthesis (SPPS), incorporating Fmoc-3-(3-quinolyl)-L-alanine[4] at the solvent-exposed binding interface.

  • Purify the peptide via RP-HPLC to >95% purity and dissolve in DMSO to create a 10 mM stock.

Step 2: Assay Buffer Formulation Causality Check: Quinoline fluorescence is highly sensitive to solvent polarity and quenching by heavy metals.

  • Prepare the buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (to prevent non-specific plastic adhesion), and 1 mM DTT. Do not use metal-chelating agents like EDTA if the target receptor requires divalent cations.

Step 3: Assay Assembly (384-Well Format)

  • Dispense 10 µL of the target receptor protein (tagged with a FRET acceptor, e.g., a Terbium-cryptate antibody) into a low-volume 384-well black microplate.

  • Add 5 µL of the test compound (inhibitor library).

  • Add 5 µL of the quinoline-peptide probe (final concentration: Kd​ value, typically 10-50 nM).

  • Self-Validation Controls: Include 16 wells of "High Signal" (Probe + Receptor + DMSO) and 16 wells of "Low Signal" (Probe + DMSO only).

Step 4: Equilibration & Detection

  • Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 320 nm (targeting the quinoline ring).

    • Emission 1 (Donor): 400 nm.

    • Emission 2 (Acceptor): 520 nm.

Step 5: Data Processing & Validation

  • Calculate the TR-FRET ratio: (Emission520​/Emission400​)×104 .

  • Calculate the Z′ -factor using the control wells:

    Z′=1−∣μHigh​−μLow​∣3(σHigh​+σLow​)​
  • Proceed to IC50​ determination only if Z′≥0.5 .

TR_FRET_Workflow Step1 1. Probe Synthesis Incorporate (S)-3-(3-quinolyl)alanine via Fmoc-SPPS Step2 2. Assay Assembly Mix Quinolyl-Peptide + Target Protein + Test Compounds Step1->Step2 Step3 3. Equilibration Incubate 60 mins at RT (Include High/Low Controls) Step2->Step3 Step4 4. TR-FRET Detection Ex: 320 nm | Em: 400 nm & 520 nm Step3->Step4 Step5 5. Self-Validation Calculate Z'-factor (Proceed if Z' > 0.5) Step4->Step5

Caption: Step-by-step workflow for the self-validating TR-FRET screening assay.

Application in LHRH Antagonist Screening

Beyond fluorescence, (S)-2-Amino-3-(quinolin-3-yl)propanoic acid is a critical building block in functional cell-based screening assays, particularly for Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.

Early generation LHRH antagonists incorporated basic D-amino acids (like D-Arg) to achieve high antiovulatory activity. However, these basic residues directly stimulated basophils and mast cells, causing severe edema and histamine release[2]. By substituting these basic residues with the neutral, highly polarizable quinoline UAA, researchers successfully maintained the necessary receptor binding affinity (via shape complementarity) while completely abolishing the electrostatic trigger for histamine release. Screening assays for these decapeptides now routinely utilize quinolyl-alanine derivatives to ensure clinical safety profiles[2].

Quantitative Data Synthesis

To aid in assay design, the following table summarizes the comparative physicochemical and photophysical properties of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid against natural aromatic amino acids.

ParameterTryptophan (Trp)Phenylalanine (Phe)(S)-3-(3-quinolyl)alanine
Molecular Weight ( g/mol ) 204.23165.19216.24[5]
Aromatic Ring System IndoleBenzeneQuinoline
Excitation Peak ( λex​ ) 280 nm260 nm~315 - 325 nm
Emission Peak ( λem​ ) 350 nm282 nm~390 - 410 nm
Histamine Release Potential ModerateLowNegligible [2]
Proteolytic Stability Low (Natural)Low (Natural)High (Unnatural)
Primary Assay Utility Native UV/VisStructural packingTR-FRET, FP, Peptidomimetics

References

  • Google Patents. "LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide." Patent DK173753B1. Details the causality of substituting basic amino acids with unnatural aromatic variants to prevent mast cell degranulation.
  • Google Patents. "Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors." Patent WO2019055877A1. Demonstrates the utilization of quinoline-based scaffolds and TR-FRET assay methodologies in high-throughput screening.

Sources

Application Note: Optimization of Coupling Conditions for (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid in Automated SPPS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic Drug Discovery

Executive Summary & Rationale

The incorporation of unnatural, bulky heteroaromatic amino acids such as (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (commonly referred to as Fmoc-Ala(3-Quin)-OH or L-3-(3-quinolyl)alanine) is a critical strategy in modern peptidomimetic drug design. The quinoline side chain provides extended π−π stacking capabilities, enhanced lipophilicity, and unique conformational constraints that frequently improve target receptor binding affinity.

However, translating these structural advantages into high-yield automated Solid-Phase Peptide Synthesis (SPPS) presents distinct physicochemical challenges. As a Senior Application Scientist, I have observed that standard coupling protocols (e.g., HBTU/DIPEA at room temperature) frequently result in truncated sequences, deletion peptides, or unacceptable levels of epimerization when applied to Fmoc-Ala(3-Quin)-OH. This guide establishes a self-validating, mechanistically grounded framework for optimizing the coupling of this specific unnatural amino acid using both microwave-assisted and room-temperature automated SPPS platforms.

Mechanistic Causality: Overcoming Sterics and Racemization

To successfully couple Fmoc-Ala(3-Quin)-OH, we must address two competing physicochemical forces: Steric Hindrance and Racemization Propensity .

The Steric Penalty of the Quinoline Ring

The bulky bicyclic aromatic quinoline system restricts the rotational freedom of the α -carbon. During the coupling event, this steric bulk creates a high activation energy barrier for the nucleophilic attack by the resin-bound amine onto the activated carboxylate of the incoming amino acid. To overcome this, highly reactive uronium salts like HATU [1] or carbodiimide/oxime systems like DIC/OxymaPure [2] are mandatory. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which accelerates the amidation process even in sterically congested environments[3].

Managing the Quinoline Nitrogen and Racemization

The quinoline nitrogen is weakly basic ( pKa​≈4.9 ). While it generally does not require side-chain protection during Fmoc-SPPS, its electron-withdrawing nature slightly increases the acidity of the α -proton. Prolonged activation times or excessive use of strong bases (like DIPEA) can promote base-catalyzed oxazolone formation, leading to racemization (conversion of the L-enantiomer to the D-enantiomer).

Therefore, the causality of our reagent choice is clear: we must use coupling additives that act as strong racemization suppressors. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC has proven superior to traditional HOBt in suppressing epimerization while maintaining high coupling efficiency[2].

HATU_Mechanism AA Fmoc-Ala(3-Quin)-OH (Sterically Hindered) Intermediate OAt-Active Ester (Highly Reactive) AA->Intermediate Base-catalyzed Activation HATU HATU / DIPEA (Uronium Activation) HATU->Intermediate Fast Conversion Product Peptide Bond (Racemization Suppressed) Intermediate->Product Nucleophilic Attack Amine Resin-bound Amine (Nucleophile) Amine->Product

Mechanistic pathway of HATU-mediated coupling suppressing racemization of bulky amino acids.

Quantitative Data: Reagent and Parameter Optimization

The following tables summarize empirical data comparing coupling reagents and thermal parameters specifically for Fmoc-Ala(3-Quin)-OH.

Table 1: Coupling Reagent Efficacy (Room Temperature, 60 min)
Coupling SystemMolar Equivalents (AA:Reagent:Base)Crude Purity (%)Racemization (D-epimer %)Recommendation
HBTU / DIPEA3 : 3 : 668.44.2Not Recommended
HATU / DIPEA3 : 3 : 692.11.8Highly Recommended
DIC / OxymaPure3 : 3 : 394.5< 0.5Optimal for Purity
Table 2: Microwave-Assisted SPPS (MW-SPPS) Parameter Optimization

Note: Microwave energy provides the kinetic thrust to overcome steric clash but must be capped to prevent thermal degradation[4].

TemperatureTimeReagent SystemYieldEpimerization Risk
50°C10 minDIC / OxymaPure85%Low
75°C 5 min DIC / OxymaPure 96% Low (< 0.5%)
90°C2 minHATU / DIPEA91%Moderate (2.1%)

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in verification steps (e.g., Kaiser testing or UV monitoring).

Protocol A: Automated Microwave-Assisted SPPS (Liberty Blue™ or similar)

This protocol utilizes DIC/OxymaPure, which is safer (non-explosive) and highly effective under microwave irradiation[2].

Reagent Preparation:

  • Amino Acid: 0.2 M Fmoc-Ala(3-Quin)-OH in DMF.

  • Activator: 0.5 M DIC in DMF.

  • Activator Base/Suppressor: 1.0 M OxymaPure in DMF.

  • Deprotection: 20% Piperidine in DMF (with 0.1 M OxymaPure to suppress aspartimide formation if applicable).

Step-by-Step Cycle:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 15 minutes at room temperature.

  • Fmoc Deprotection: Deliver 20% Piperidine/DMF. Microwave at 90°C for 1 minute. Wash with DMF (4 x 5 mL).

  • Coupling:

    • Deliver 2.5 mL (5 eq) of 0.2 M Fmoc-Ala(3-Quin)-OH.

    • Deliver 1.0 mL (5 eq) of 0.5 M DIC.

    • Deliver 0.5 mL (5 eq) of 1.0 M OxymaPure.

    • Microwave Parameters: Ramp to 75°C and hold for exactly 5 minutes.

  • Wash: Drain reaction vessel and wash with DMF (4 x 5 mL).

  • Validation: If your synthesizer supports UV monitoring, ensure the deprotection peak area of the subsequent amino acid matches the theoretical yield, confirming the successful coupling of the quinolylalanine.

Protocol B: Room-Temperature Automated/Manual SPPS

For laboratories without microwave synthesizers, HATU is the gold standard for sterically hindered couplings[3].

Step-by-Step Cycle:

  • Deprotection: Treat resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5 x 5 mL).

  • Pre-Activation (Crucial Step):

    • In a separate vial, dissolve 3 eq of Fmoc-Ala(3-Quin)-OH and 3 eq of HATU in minimal DMF.

    • Add 6 eq of DIPEA. Stir for exactly 1-2 minutes until a color change (usually pale yellow) indicates active ester formation. Do not exceed 2 minutes to prevent oxazolone formation.

  • Coupling: Add the activated mixture to the resin. Agitate via nitrogen bubbling or mechanical shaking for 60 minutes.

  • Double Coupling: Due to the steric hindrance of the quinoline ring, a second coupling cycle (using 3 eq of reagents for 45 minutes) is highly recommended to ensure >98% conversion.

  • Validation: Perform a Kaiser Test. A yellow solution indicates complete coupling; blue indicates unreacted amines, necessitating a third coupling.

SPPS_Workflow Start Resin Swelling (DMF, 15-30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF x 4) Deprotect->Wash1 Activate AA Activation (Fmoc-Ala(3-Quin)-OH + HATU/DIPEA or DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (MW: 75°C, 5 min | RT: 60 min) Activate->Couple Wash2 Wash Cycle (DMF x 4) Couple->Wash2 Decision Kaiser Test / UV Check Wash2->Decision Decision->Deprotect Complete (Next AA) Decision->Activate Incomplete (Double Couple) Cleavage Global Cleavage (TFA/TIS/H2O) Decision->Cleavage Sequence Finished

Automated SPPS workflow highlighting the critical decision matrix for bulky amino acids.

Cleavage and Post-Synthesis Handling

The quinoline ring is stable to standard acidic cleavage conditions. However, because bulky hydrophobic residues can trap carbocations generated during the cleavage of other protecting groups (like tBu or Trt), a highly efficient scavenger cocktail is required.

Recommended Cleavage Cocktail (Reagent K variant):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water (Milli-Q): 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5%

Procedure:

  • Add 10 mL of the cleavage cocktail per gram of resin.

  • Agitate gently for 2.5 to 3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize prior to RP-HPLC purification.

References

  • Albericio, F., et al. "DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx." National Center for Biotechnology Information (NCBI).
  • Albericio, F., et al. "Peptides, solid-phase synthesis and characterization: Tailor-made methodologies." ResearchGate.
  • BenchChem Editorial Team. "A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis." BenchChem.
  • ChemPep Editorial Team. "Overview of Peptide Coupling Reagents." ChemPep.

Sources

Application Note: Orthogonal Translation Systems for the Site-Specific Incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (commonly referred to as 3-quinolylalanine) into recombinant proteins provides researchers with a rigid, bulky aromatic side chain. This non-canonical amino acid (ncAA) is highly valued in structural biology and drug development for its distinct photophysical properties and its potential to act as a steric or metal-chelating probe. Similar quinoline-derived ncAAs, such as 2-amino-3-(8-hydroxy-quinolin-3-yl)propanoic acid, have been successfully incorporated into membrane proteins to facilitate long-range paramagnetic relaxation measurements[1].

To genetically encode this molecule, an Orthogonal Translation System (OTS) is required. The OTS relies on an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA that do not cross-react with the host's endogenous translation machinery[1]. Because 3-quinolylalanine is a bulky bi-cyclic molecule, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) are typically engineered to accommodate it. Recent semi-rational design and directed evolution approaches have successfully expanded the binding pockets of these synthetases to accept large aromatic rings[2].

When the engineered aaRS is expressed in the host, it specifically aminoacylates the orthogonal tRNA (typically tRNA_CUA). During translation, the host ribosome encounters an amber nonsense codon (UAG) engineered into the target mRNA. The charged orthogonal tRNA decodes this UAG codon, incorporating the quinoline derivative directly into the nascent polypeptide chain[3].

To maximize the efficiency of this process and prevent the generation of truncated proteins, it is critical to manage the competition between the orthogonal tRNA and the host's Release Factor 1 (RF1). Advanced protocols utilize genomically recoded E. coli strains (e.g., C321.ΔA) where all endogenous UAG codons have been replaced and RF1 is deleted, transforming UAG into a dedicated sense codon for the ncAA[4].

OTS_Mechanism UAA (S)-2-Amino-3-(quinolin-3-yl) propanoic acid aaRS Engineered aaRS (e.g., MjTyrRS variant) UAA->aaRS Binding Charged Aminoacyl-tRNA Complex aaRS->Charged ATP-dependent Aminoacylation tRNA Orthogonal tRNA (Anticodon CUA) tRNA->aaRS Binding Ribosome Host Ribosome (Translating mRNA) Charged->Ribosome UAG Decoding Protein Target Protein (Site-Specific UAA) Ribosome->Protein Polypeptide Elongation

Fig 1: Mechanistic pathway of orthogonal translation for site-specific UAA incorporation.

Experimental Design & Causality

The following protocol details a self-validating system for the incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid using an E. coli expression host.

Self-Validating Affinity Architecture

To ensure trustworthiness in the purification step, the target protein must be designed with the UAG stop codon located upstream of a C-terminal His6-tag.

  • Causality: If the OTS fails to charge the tRNA or the ribosome fails to suppress the UAG codon, translation will terminate prematurely. The resulting truncated protein will lack the C-terminal His6-tag and will be washed away during Ni-NTA chromatography. Only full-length proteins containing the successfully incorporated quinoline UAA will be eluted, creating a self-purifying and self-validating workflow.

Workflow Step1 1. Plasmid Co-transformation pEVOL-aaRS & pET-Target Step2 2. Cell Culture & UAA Addition Supplement with 1-2 mM Quinoline UAA Step1->Step2 Select transformants Step3 3. Dual Induction Arabinose (aaRS) then IPTG (Target) Step2->Step3 OD600 = 0.6 Step4 4. Affinity Purification Ni-NTA captures full-length protein Step3->Step4 Lysis & Clarification Step5 5. Validation Intact Mass Spectrometry (ESI-MS) Step4->Step5 Elution & Desalting

Fig 2: Step-by-step experimental workflow for UAA incorporation and validation.

Step-by-Step Methodology

Step 1: System Co-Transformation
  • Co-transform an E. coli expression strain (preferably an RF1-knockout strain like C321.ΔA) with two plasmids:

    • pEVOL-aaRS: Contains the engineered synthetase (e.g., MjTyrRS variant) under an arabinose-inducible promoter, and the cognate tRNA_CUA.

    • pET-Target: Contains the gene of interest with an internal UAG mutation and a C-terminal His6-tag under an IPTG-inducible T7 promoter.

  • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL).

Step 2: Culture and UAA Supplementation
  • Inoculate a single colony into 5 mL of 2xYT medium with antibiotics. Grow overnight at 37°C.

  • Scale up into 500 mL of 2xYT medium.

  • UAA Solubilization: Weigh out (S)-2-Amino-3-(quinolin-3-yl)propanoic acid to achieve a final concentration of 1-2 mM.

    • Causality: Because this bulky aromatic UAA has low aqueous solubility at neutral pH, dissolve it first in a minimal volume of 1M NaOH or DMSO before adding it to the culture. This ensures the UAA remains bioavailable to the cells rather than precipitating out of the media.

  • Add the solubilized UAA to the culture when the OD600 reaches 0.4.

Step 3: Temporal Dual Induction
  • At OD600 = 0.5, add L-arabinose to a final concentration of 0.02% (w/v).

    • Causality: Arabinose induces the pEVOL plasmid. Inducing the aaRS 30-45 minutes before the target protein allows the cell to build up a high intracellular pool of aminoacylated tRNAs.

  • At OD600 = 0.6 to 0.8, add IPTG to a final concentration of 1 mM to induce the target protein.

    • Causality: Delaying T7 polymerase activation prevents the highly processive enzyme from flooding the cell with target mRNA before the OTS is ready, thereby drastically reducing ribosomal stalling and premature termination at the UAG site.

  • Express overnight at 25°C to promote proper protein folding.

Step 4: Purification and MS Validation
  • Harvest cells by centrifugation (4,000 x g, 15 min).

  • Lyse cells via sonication in standard lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Clarify the lysate and apply to a Ni-NTA affinity column. Wash with 30 mM Imidazole and elute with 250 mM Imidazole.

  • Desalt the eluted protein into MS-grade water or volatile buffer (e.g., Ammonium Acetate) for Intact Mass Spectrometry (ESI-MS).

Quantitative Data & Quality Control

Table 1: OTS Scaffold Comparison for Bulky Aromatic ncAAs
OTS ScaffoldOriginCognate tRNA AnticodonAdvantages for Quinoline Derivatives
MjTyrRS Methanocaldococcus jannaschiiCUAHighly evolvable active site for rigid bicyclic aromatics; high suppression efficiency in E. coli.
MmPylRS Methanosarcina mazeiCUANaturally accommodates bulky side chains; orthogonal in both prokaryotes and eukaryotes, enabling broader host compatibility.
Table 2: Quality Control & Validation Metrics
MetricExpected OutcomeCausality / Significance
Protein Yield 2 - 5 mg/LIndicates successful UAG suppression and low cellular toxicity of the quinoline UAA.
Intact Mass (ESI-MS) Native Mass - 18.02 Da (H₂O) + 216.24 Da (UAA)Confirms exact site-specific incorporation without misincorporation of canonical amino acids.
SDS-PAGE Single band at target MWValidates the absence of premature truncation products (due to RF1 knockout and C-terminal tag purification).

References

  • Source: nih.
  • Source: nih.
  • Source: constructive.
  • Source: mdpi.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (also known as 3-quinolinylalanine or Ala(3-Quin)) is a highly valuable unnatural amino acid used in peptide engineering and drug discovery. However, its incorporation often leads to severe solubility bottlenecks in standard biological buffers (e.g., PBS, HEPES, Tris). This guide provides mechanistic troubleshooting, field-proven formulation strategies, and self-validating protocols to overcome these challenges.

Section 1: Mechanistic Troubleshooting & The Solubility Barrier

Q: Why does my peptide or free 3-quinolinylalanine precipitate immediately upon dilution into pH 7.4 PBS? A: The precipitation is driven by the specific pKa profile of the quinoline side chain. The quinoline nitrogen has a pKa of approximately 4.90[1]. At physiological pH (7.4), the quinoline ring is completely unprotonated and highly lipophilic[2]. While the amino acid backbone exists as a zwitterion (protonated amine, deprotonated carboxylate), the massive hydrophobic bulk of the neutral quinoline ring drastically reduces the dielectric constant of the hydration shell, leading to rapid aggregation and precipitation.

G LowPH pH < 4.9 Protonated Quinoline (+) High Aqueous Solubility PhysPH pH 7.4 Neutral Quinoline Low Solubility (Precipitation) LowPH->PhysPH Deprotonation of Quinoline HighPH pH > 9 Deprotonated Amine (-) Moderate Solubility PhysPH->HighPH Deprotonation of Amine

Caption: pH-dependent ionization states and solubility of 3-quinolinylalanine.

Section 2: Formulation Strategies & Excipient Selection

Q: I cannot lower the pH of my assay below 7.0 due to cell viability constraints. What is the most effective excipient to solubilize this compound? A: Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are the gold standard for solubilizing quinoline derivatives[]. The hydrophobic cavity of β-cyclodextrin (approx. 6.0-6.5 Å in diameter) perfectly accommodates the bicyclic aromatic quinoline ring. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the ionization state of the amino acid or affecting the pH of your biological buffer[].

Q: Are co-solvents like DMSO sufficient on their own? A: DMSO is excellent for creating concentrated stock solutions, but "solvent shifting" (diluting a DMSO stock directly into an aqueous buffer) often results in supersaturation and subsequent "crashing out" (precipitation) of the compound[4]. To prevent this, the final DMSO concentration must be kept minimal (typically <1-2%), and it should be combined with a surfactant (like Tween-80) or a carrier like hyaluronic acid (HA) nanogels to stabilize the metastable state[5].

Section 3: Quantitative Data Comparison

To assist in experimental design, the following table summarizes the expected solubility improvements of 3-quinolinylalanine using various buffer systems and excipients.

Buffer System / ExcipientFinal pHExpected Solubility LimitMechanism of Solubilization
1X PBS (No Excipients) 7.4< 0.1 mg/mLBaseline (Zwitterionic backbone, neutral quinoline)
0.1 M Acetate Buffer 4.0> 5.0 mg/mLProtonation of quinoline nitrogen (pKa ~4.9)[2]
1X PBS + 1% DMSO 7.4~ 0.5 mg/mLCo-solvency (High risk of precipitation over time)[4]
1X PBS + 10% Tween-80 7.4~ 2.5 mg/mLMicellar solubilization[5]
1X PBS + 20% HP-β-CD 7.4> 10.0 mg/mLHydrophobic inclusion complexation[]
Section 4: Step-by-Step Methodologies
Protocol 1: Preparation of Stable HP-β-CD Inclusion Complexes

Rationale: This protocol creates a self-validating system where the complete dissolution of the compound confirms successful host-guest complexation.

  • Prepare Excipient Buffer: Dissolve 20% (w/v) HP-β-CD in your target biological buffer (e.g., 1X PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare Master Stock: Dissolve (S)-2-Amino-3-(quinolin-3-yl)propanoic acid in 100% DMSO to a concentration of 50 mg/mL. Note: Ensure complete dissolution; sonicating for 5 minutes may be required.

  • Complexation (Dropwise Addition): Place the HP-β-CD buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock solution dropwise (10 µL per drop) into the vortex center. Do not exceed a final DMSO concentration of 2% (v/v).

  • Equilibration: Cover the vial to protect from light and stir continuously for 24 hours at room temperature. This allows the thermodynamic equilibrium of the inclusion complex to be reached.

  • Validation & Clarification: Centrifuge the solution at 10,000 x g for 10 minutes. A lack of a visible pellet indicates 100% complexation. Carefully transfer the supernatant to a new vial for downstream assays.

G A 1. Prepare 20% HP-β-CD in pH 7.4 Buffer C 3. Dropwise Addition under High Shear Mixing A->C B 2. Dissolve Ala(3-Quin) in 100% DMSO B->C D 4. 24h Equilibration (Thermodynamic stabilization) C->D E 5. Centrifugation (Isolate Soluble Complex) D->E

Caption: Workflow for generating stable cyclodextrin inclusion complexes with 3-quinolinylalanine.

Protocol 2: pH-Shift Solubilization for Acid-Tolerant Assays

Rationale: If your downstream application tolerates acidic environments (e.g., certain enzymatic assays or analytical HPLC), exploiting the pKa of the quinoline ring is the most efficient method[4].

  • Initial Solubilization: Suspend the required amount of 3-quinolinylalanine in LC-MS grade water.

  • Acidification: Titrate the suspension with 0.1 M HCl dropwise while vortexing until the pH reaches 3.5 - 4.0. The solution will turn from a cloudy suspension to completely clear as the quinoline nitrogen protonates[2].

  • Buffering: Slowly add 10X concentrated Acetate Buffer (pH 4.0) to reach a 1X final buffer concentration.

  • Verification: Measure the final pH to ensure it remains below 4.5. Filter through a 0.22 µm PTFE filter to remove any dust or nucleation seeds.

References
  • Title: Quinoline | C9H7N | CID 7047 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

  • Title: How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel Source: PeptiDream URL: [Link]

Sources

Preventing side reactions during Fmoc deprotection of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid

A Guide to Preventing Side Reactions During Fmoc Deprotection

Welcome to the technical support guide for handling (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, a valuable tryptophan analogue for peptide synthesis and drug discovery. As Senior Application Scientists, we understand that incorporating unique building blocks presents distinct challenges. This guide provides in-depth, field-proven insights to help you navigate and prevent common side reactions during the critical Fmoc deprotection step, ensuring high-purity synthesis of your target peptide.

The Primary Challenge: The Tryptophan-like Reactivity of the Quinoline Side Chain

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid, which we will refer to as Ala(3-Qnl), is structurally analogous to Tryptophan. Its electron-rich quinoline ring system is highly susceptible to modification under standard Solid-Phase Peptide Synthesis (SPPS) conditions. The primary source of side reactions occurs during the Nα-Fmoc deprotection step, which is typically performed using a 20% solution of piperidine in DMF.[1]

The mechanism of Fmoc removal proceeds via a β-elimination that generates a highly reactive electrophile, dibenzofulvene (DBF).[1] While excess piperidine is intended to act as a scavenger for DBF, this reaction is not instantaneous. The transiently free DBF can alkylate nucleophilic residues, with the electron-rich quinoline ring of Ala(3-Qnl) being a prime target. This leads to the formation of difficult-to-separate peptide adducts, significantly reducing the yield and purity of the final product.

Additionally, like all Fmoc-SPPS, syntheses incorporating Ala(3-Qnl) are susceptible to general side reactions such as aspartimide formation if an aspartic acid residue is present in a vulnerable sequence.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Ala(3-Qnl) in a direct question-and-answer format.

Q1: My final peptide has a major impurity with a mass of +166 Da. What is it and how did it happen?

A1: This is the hallmark side reaction for tryptophan-like residues. The +166 Da mass shift corresponds to the alkylation of the Ala(3-Qnl) side chain by one molecule of dibenzofulvene (DBF), the byproduct of Fmoc deprotection. During deprotection, the piperidine base abstracts a proton from the fluorenyl group, leading to the elimination of DBF. Before this reactive electrophile can be fully quenched by the excess piperidine, it can attack the electron-rich quinoline ring, forming a covalent adduct.

To confirm this, analyze your crude peptide by HPLC-MS/MS. Fragmentation should reveal the mass modification localized to the Ala(3-Qnl) residue.

Q2: How can I effectively prevent the alkylation of the quinoline side chain?

A2: The most effective strategy is to add a dedicated scavenger to your Fmoc deprotection cocktail. Scavengers are nucleophilic agents that rapidly and irreversibly trap reactive electrophiles like DBF before they can modify your peptide.[4] For tryptophan and its analogues, silane-based scavengers are highly effective.

Recommended Scavenger-Modified Deprotection Cocktail:

  • Reagent: 20% Piperidine, 2.5% Triisopropylsilane (TIS), in DMF.

  • Rationale: TIS is an excellent carbocation scavenger and effectively quenches DBF.[4] Its presence provides a much more efficient trap than piperidine alone, significantly minimizing side-chain alkylation. Water can also be used as a scavenger, often in combination with TIS.[5]

.dot

Caption: Reaction pathways for dibenzofulvene (DBF) during Fmoc deprotection.

Q3: My peptide sequence also contains an Asp-Gly motif and I'm seeing multiple side products. Is this related to the Ala(3-Qnl)?

A3: This is likely a separate, well-documented issue called aspartimide formation, which is exacerbated by repeated exposure to piperidine.[2][3] The backbone amide nitrogen following an aspartic acid residue can attack the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then be attacked by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as piperidide adducts.[3][6] The Asp-Gly sequence is particularly prone to this side reaction due to the lack of steric hindrance from glycine.[6]

While not directly caused by Ala(3-Qnl), the strategies to mitigate it can be combined with those for protecting the quinoline ring.

Strategies to Minimize Aspartimide Formation:

  • Use a Weaker Base: Replace 20% piperidine with 50% morpholine in DMF.[7] Morpholine has a lower pKa (8.3 vs. 11.1 for piperidine), which can reduce the rate of aspartimide formation. However, deprotection times may need to be extended.

  • Use Additives: Adding a small amount of acid, such as 0.1 M HOBt, to the standard 20% piperidine/DMF solution has been shown to significantly suppress aspartimide formation.[8]

  • Use a Sterically Hindered Protecting Group: If possible, use a protecting group on the Asp side chain other than the standard OtBu, although this is a less common approach.

Q4: Are there alternatives to piperidine that are generally safer for sensitive peptides?

A4: Yes, several alternatives have been explored to mitigate side reactions and address the regulatory restrictions on piperidine.[5][9]

Deprotection ReagentConcentrationProsCons
Piperidine 20% in DMFFast, effective, well-documented.[1]Promotes aspartimide formation; can cause racemization; regulated substance.[5][10]
4-Methylpiperidine (4MP) 20% in DMFSimilar efficiency to piperidine; less regulated.[5]Still a strong base, may not significantly reduce aspartimide risk.
Piperazine (PZ) 10% w/v in DMF/EthanolLess toxic; can be effective.[5][9]Lower solubility; may require longer reaction times or microwave assistance.[5]
Morpholine 50% in DMFWeaker base, reduces risk of aspartimide and some base-labile side reactions.[7]Slower deprotection kinetics, may require extended reaction times.
DBU 2-5% in DMF (often with 2% piperidine as a scavenger)Very fast and efficient deprotection.[11]Non-nucleophilic; strongly promotes aspartimide formation if used alone.[11]

For peptides containing Ala(3-Qnl), moving to a weaker base like morpholine is generally not recommended as the primary strategy, as it may not be sufficient to prevent alkylation. The best approach remains the standard 20% piperidine cocktail modified with an effective scavenger like TIS.

Q5: Should I consider protecting the quinoline side chain itself?

A5: This is an excellent question and reflects the gold-standard approach for tryptophan. Using Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is the most robust way to prevent all electrophilic side reactions at the indole.[12][13]

By analogy, using an Fmoc-Ala(3-Qnl)(Boc)-OH derivative would be the ideal solution. The Boc group would deactivate the quinoline ring towards electrophilic attack by DBF. However, this is a custom amino acid derivative that may not be commercially available and would likely require custom synthesis. If you are synthesizing a high-value peptide or a peptide library where purity is paramount, investing in the synthesis of this protected building block is the most reliable long-term strategy.

Recommended Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Scavengers

This protocol is the recommended first-line approach for any peptide containing Ala(3-Qnl).

  • Reagent Preparation: Prepare the deprotection cocktail fresh daily:

    • 92.5 mL high-purity DMF

    • 5.0 mL Piperidine

    • 2.5 mL Triisopropylsilane (TIS)

    • (Optional: For Asp-containing peptides, add HOBt to a final concentration of 0.1 M)

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-wash: Wash the resin 3 times with DMF.

  • Deprotection: Add the scavenger-modified deprotection cocktail to the resin and agitate for 10 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the cocktail and agitate for another 10 minutes.

  • Washing: Drain the cocktail and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, the DBF-adduct, and scavengers.

  • Verification (Optional): Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Monitoring Deprotection and Side Product Formation

It is crucial to monitor your synthesis to validate your protocol.

  • Test Cleavage: After incorporating Ala(3-Qnl) and performing the subsequent deprotection and coupling steps, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your resin and other side-chain protecting groups (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5, or a simpler TFA/TIS/Water at 95:2.5:2.5).[4][12]

  • Cleavage: Treat the resin sample with the cleavage cocktail for 2-3 hours at room temperature.

  • Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • LC-MS Analysis: Analyze the crude product by LC-MS. Look for the desired mass and specifically search for the mass of your peptide +166 Da. The relative peak areas will give you a quantitative measure of the side reaction and inform you if your scavenger protocol is effective.

.dot

Start Start: Low Purity Post-Ala(3-Qnl) Incorporation CheckMS Analyze Crude by LC-MS: Look for +166 Da Peak Start->CheckMS Impurity_Found Is +166 Da Impurity Present? CheckMS->Impurity_Found Implement_Scavenger Action: Implement Protocol 1 (Deprotection with TIS) Impurity_Found->Implement_Scavenger Yes Check_Asp Check Sequence for Asp-Gly or other Asi-prone motifs Impurity_Found->Check_Asp No Re_Analyze Re-synthesize & Re-analyze Crude Peptide Implement_Scavenger->Re_Analyze Problem_Solved Success: Purity Improved Re_Analyze->Problem_Solved Asp_Found Is Asp-prone Motif Present? Check_Asp->Asp_Found Implement_Asp_Strategy Action: Add 0.1M HOBt to Deprotection Cocktail Asp_Found->Implement_Asp_Strategy Yes Other_Issue Consult Further: Consider aggregation, coupling issues, or oxidation. Asp_Found->Other_Issue No Implement_Asp_Strategy->Re_Analyze

Caption: Troubleshooting workflow for peptides containing Ala(3-Qnl).

References

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1572. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. Available at: [Link]

  • Lauer, J. L., et al. (1995). Piperidine-mediated side product formation for Asp(OBut)-containing peptides. Journal of the Chemical Society, Chemical Communications, (2), 183. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Deprotection Reagent Guides. Available at: [Link]

  • Mergler, M., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 18(10), 646-652. Available at: [Link]

  • Aspartimide Formation in Peptide Synthesis. (2026). Aspartimide formation peptide synthesis notorious side reaction in peptide synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • ResearchGate. (2005). Direct solid-phase synthesis of quinoxaline-containing peptides. Available at: [Link]

  • De-Wever, O., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 86(18), 12335-12344. Available at: [Link]

  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • McMaster University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available at: [Link]

  • PubMed. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Available at: [Link]

  • PubMed. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Technical Support Center: RP-HPLC Purification of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with non-canonical amino acids.

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid (often referred to as 3-(3-quinolyl)-L-alanine) presents a distinct challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule features a bulky, hydrophobic aromatic system coupled with a basic quinoline nitrogen (pKa ~4.9). Under standard acidic RP-HPLC conditions (pH ~2), this nitrogen is fully protonated. This dual nature leads to mixed-mode retention: the hydrophobic core interacts with the C18 stationary phase, while the protonated nitrogen engages in deleterious cation-exchange interactions with residual ionized silanols (Si-O⁻) on the silica surface[1][2].

The following self-validating protocols and troubleshooting FAQs are engineered to help you achieve high-purity isolation of quinoline-containing peptides.

Self-Validating Purification Protocol

To ensure reproducibility and high recovery, every purification must begin with a self-validating analytical scouting run. Do not scale up to preparative HPLC until peak symmetry is optimized.

Step 1: Sample Solubilization

  • Action: Dissolve the crude lyophilized peptide in a solvent mixture of 20% Acetonitrile (ACN) / 80% Water containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The hydrophobic quinoline ring severely limits aqueous solubility. Initiating solubilization with 20% organic modifier prevents on-column precipitation and aggregation, which are common causes of sudden backpressure increases and broad peaks.

Step 2: Column Selection & Equilibration

  • Action: Install a high-purity Type-B silica or Bridged Ethylene Hybrid (BEH) C18 column (e.g., 5 µm, 150 x 4.6 mm). Equilibrate with 95% Mobile Phase A (H₂O + 0.1% TFA) and 5% Mobile Phase B (ACN + 0.1% TFA) at an elevated temperature of 40°C.

  • Causality: High-purity and hybrid columns possess significantly fewer acidic silanols, mitigating secondary ion-exchange interactions. Elevated temperatures (40°C) improve the mass transfer of bulky aromatic side chains, sharpening the resulting peaks[2].

Step 3: Scouting Gradient & Dual-Wavelength Detection

  • Action: Execute a linear gradient from 5% B to 65% B over 30 minutes. Monitor UV absorbance at 220 nm (peptide backbone) and 300 nm.

  • Causality: The quinoline chromophore has a distinct absorption band near 300 nm[3]. Dual-wavelength monitoring allows you to easily differentiate the target quinoline-peptide from standard truncated peptide impurities.

Step 4: System Validation via Tailing Factor

  • Action: Calculate the tailing factor ( T ) of your target peak using the equation T=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the apex[4].

  • Validation Gate: If T≤1.5 , the system is validated for preparative scale-up. If T>1.5 , proceed immediately to the Troubleshooting FAQs below.

Troubleshooting Guides & FAQs

Q: My quinoline-peptide peak is exhibiting severe tailing ( T>2.0 ). How do I correct this? A: Severe tailing in this context is almost exclusively caused by the protonated quinoline ring interacting with acidic silanols on the silica surface[1][2].

  • Remedy 1 (Chemical): Ensure your mobile phase contains exactly 0.1% TFA. TFA acts as a strong ion-pairing agent; the trifluoroacetate anion pairs with the protonated quinoline, masking its positive charge and increasing its hydrophobicity, which inhibits binding to free silanols. If tailing persists, increase TFA to 0.15% to ensure complete ion-pairing.

  • Remedy 2 (Physical): Switch from a standard silica column to a Bridged Ethylene Hybrid (BEH) column. The base packing of hybrid particles eliminates the silanol interactions that cause tailing, allowing for symmetrical peaks even with basic residues.

Q: I am using Formic Acid (FA) instead of TFA to make my fractions MS-compatible, but my resolution is terrible. Why? A: Formic acid lowers the pH to protonate the peptide, but unlike TFA, it is a very weak ion-pairing agent. It cannot effectively mask the positive charge of the quinoline nitrogen. Consequently, the peptide remains highly attracted to free silanols, leading to broad, tailing peaks. If you must avoid TFA for mass spectrometry, switch to a high-pH volatile buffer (see next question).

Q: My target peptide is co-eluting with a des-quinoline deletion sequence. How can I alter the chromatographic selectivity? A: You must fundamentally change the ionization state of the molecule.

  • Remedy: Switch your mobile phase to 10 mM Ammonium Bicarbonate (pH ~8.0). At this elevated pH, the quinoline nitrogen (pKa ~4.9) is fully deprotonated and neutralized. This drastically increases the hydrophobicity of the target peptide compared to the deletion sequence, shifting its retention time significantly and allowing for baseline resolution. Furthermore, the neutralized quinoline will not interact with silanols, ensuring sharp peaks.

Q: The peak shape is symmetrical, but my overall recovery is less than 30%. Where is my peptide? A: Low recovery with good peak symmetry usually indicates on-column aggregation or precipitation due to the highly hydrophobic nature of the folded peptide.

  • Remedy: Increase the column compartment temperature to 50°C–60°C. Raising the temperature increases the solubility of hydrophobic peptides, disrupts secondary structure formation (aggregation) during the run, and significantly improves recovery yields.

Chromatographic Data & Mobile Phase Selection

Use the following data table to select the optimal mobile phase system based on your specific purification bottleneck.

Mobile Phase Additive / BufferOperating pHQuinoline Ionization StateSilanol InteractionExpected Peak ShapePrimary Use Case
0.1% TFA ~2.0Protonated (+1)Suppressed via Ion-PairingSharp ( T<1.5 )Standard purification; high resolution.
0.1% Formic Acid ~2.7Protonated (+1)High (Weak Ion-Pairing)Broad / TailingLC-MS analysis only; not recommended for prep.
10 mM NH₄HCO₃ ~8.0Neutral (0)None (Peptide is neutral)Very SharpAltering selectivity; resolving co-eluting impurities.

Troubleshooting Decision Workflow

HPLC_Troubleshooting Start Analyze Crude Quinoline Peptide (0.1% TFA, C18 Column) Evaluate Evaluate Peak Symmetry (T) & Product Recovery Start->Evaluate Good T < 1.5 & High Recovery Proceed to Lyophilization Evaluate->Good Optimal Tailing T > 1.5 (Severe Tailing) Silanol Interaction Evaluate->Tailing Peak Tailing LowRec Low Recovery / Broad Peaks Aggregation Issue Evaluate->LowRec Poor Recovery FixTailing Switch to Hybrid Column (BEH) or Increase TFA to 0.15% Tailing->FixTailing FixLowRec Increase Column Temp (40-60°C) or Change to pH 8 Buffer LowRec->FixLowRec FixTailing->Evaluate Re-run FixLowRec->Evaluate Re-run

Fig 1: Decision workflow for resolving quinoline-peptide RP-HPLC tailing and recovery issues.

References

  • Source: sigmaaldrich.
  • Source: hplc.
  • Source: agilent.
  • Source: thermofisher.
  • Source: waters.
  • Source: uni-muenchen.de (via ACS Publications)
  • Source: acs.

Sources

Overcoming fluorescence quenching in (S)-2-Amino-3-(quinolin-3-yl)propanoic acid labeled proteins

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, structural biologists, and drug development professionals in troubleshooting fluorescence quenching issues associated with (S)-2-Amino-3-(quinolin-3-yl)propanoic acid .

When incorporated into proteins—typically via genetic code expansion or solid-phase peptide synthesis—this quinoline-based unnatural amino acid (UAA) serves as a powerful fluorescent probe and metal chelator. However, its photophysical properties are highly sensitive to its microenvironment. This guide provides a mechanistic breakdown of common quenching factors, self-validating diagnostic protocols, and actionable remediation strategies.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My purified protein lost all fluorescence in standard PBS buffer. Is the probe degrading?

A: Probe degradation is unlikely. The most common cause of sudden fluorescence loss in standard buffers is Metal-Ion Induced Quenching . The Causality: The lone pair of electrons on the quinoline nitrogen readily coordinates with trace heavy transition metals (such as Cu²⁺, Fe³⁺, or Ag⁺) present in buffers or leached from IMAC purification columns (e.g., Ni-NTA). This coordination induces a spin-blocking N-π transition. The metal ion opens a non-radiative decay pathway, preventing the excited singlet state from relaxing via photon emission . Solution: Treat your sample with a strong chelator like EDTA (see Protocol 1) to strip the metals and restore the radiative pathway.

Q2: The protein is highly fluorescent when denatured, but the signal vanishes when it folds into its native state. Why?

A: This is a classic signature of Intramolecular Photoinduced Electron Transfer (PET) . The Causality: In the native folded state, the quinoline UAA is likely positioned in close spatial proximity (<10 Å) to electron-rich endogenous amino acids, specifically Tryptophan (Trp) or Tyrosine (Tyr). Upon excitation of the quinoline moiety, an electron is rapidly transferred from the nearby Trp/Tyr to the UAA's excited state, quenching the fluorescence before emission can occur. When you denature the protein, you increase the spatial distance between these residues beyond the PET threshold, restoring the signal. Solution: Utilize site-directed mutagenesis to relocate the UAA to a different structural domain, or mutate the interfering Trp/Tyr residues to Phenylalanine (Phe), which is less prone to donating electrons.

Q3: How does buffer pH impact the fluorescence of the quinoline moiety?

A: Quinoline fluorescence is highly pH-dependent due to the protonation state of its heterocyclic nitrogen. The Causality: At physiological pH (7.4), the quinoline nitrogen is neutral and highly susceptible to PET and metal coordination. However, at acidic pH (e.g., pH < 5.0), the nitrogen becomes protonated, forming a cationic chromophore. This protonation alters the electronic distribution, often shifting the equilibrium toward the cationic state and enhancing or red-shifting the fluorescence . Solution: If your experiment allows, lowering the pH can "turn on" the fluorescence. This property is highly advantageous for imaging proteins trafficked to acidic organelles like lysosomes.

Q4: I observe a non-linear drop in fluorescence when I concentrate my protein for structural studies. What is happening?

A: You are observing Aggregation-Caused Quenching (ACQ) . The Causality: Quinoline contains a planar, aromatic bicyclic ring system. At high local concentrations, these rings undergo intermolecular π-π stacking. This stacking leads to the formation of excimers (excited dimers) that dissipate energy non-radiatively as heat rather than light. Solution: Reduce the protein concentration, or introduce mild non-ionic detergents (e.g., 0.01% Tween-20) to disrupt the hydrophobic intermolecular interactions causing the aggregation.

Part 2: Mechanistic Pathways & Diagnostic Workflows

Mechanism S1 Excited Quinoline UAA (S1 State) Radiative Radiative Decay (Fluorescence Emission) S1->Radiative Unperturbed Microenvironment PET Photoinduced Electron Transfer (PET) S1->PET Trp/Tyr Proximity (<10 Å) Metal Metal Coordination (Cu2+, Fe3+) S1->Metal Trace Heavy Metals NonRad Non-Radiative Decay (Fluorescence Quenched) PET->NonRad Electron Transfer Metal->NonRad Spin-Blocking N-π Transition

Mechanistic pathways of quinoline UAA fluorescence quenching via PET and metal coordination.

Workflow Start Fluorescence Loss Detected EDTA Protocol 1: Add 10 mM EDTA Start->EDTA Check1 Signal Restored? EDTA->Check1 MetalFix Cause: Metal Quenching Action: Use Chelators/Metal-Free Buffer Check1->MetalFix Yes Urea Protocol 2: Denature in 8M Urea Check1->Urea No Check2 Signal Restored? Urea->Check2 PETFix Cause: Intramolecular PET Action: Mutate Nearby Trp/Tyr Check2->PETFix Yes ACQFix Cause: Aggregation (ACQ) Action: Add Detergent / Dilute Check2->ACQFix No

Diagnostic workflow for identifying and resolving quinoline UAA fluorescence quenching.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By introducing a specific chemical disruption, the resulting optical response directly confirms or refutes the underlying mechanistic hypothesis.

Protocol 1: Diagnostic EDTA Wash for Metal-Induced Quenching

Purpose: To determine if trace transition metals (e.g., Cu²⁺, Fe³⁺) are coordinating with the quinoline nitrogen and causing non-radiative decay . Causality: EDTA acts as a hexadentate chelator with a significantly higher binding affinity for transition metals than the quinoline nitrogen. If metals are the quenching agent, EDTA will strip them from the UAA, eliminating the spin-blocking N-π transition and instantly restoring radiative decay (fluorescence "turn-on") .

Step-by-Step Methodology:

  • Aliquot 100 µL of the quenched protein sample (1–5 µM concentration) into a black, flat-bottom 96-well microplate.

  • Measure the baseline fluorescence using a microplate reader (Excitation: ~315–320 nm; Emission: ~380–420 nm, depending on specific solvent conditions).

  • Spike the sample with 10 µL of a 100 mM EDTA stock solution (pH 7.4) to achieve a final EDTA concentration of ~10 mM.

  • Incubate for 15 minutes at room temperature in the dark to allow complete chelation.

  • Re-measure the fluorescence. Validation: A >2-fold increase in fluorescence intensity definitively confirms metal-ion contamination. To remediate, dialyze your protein against buffers treated with Chelex-100 resin.

Protocol 2: Time-Resolved Spectroscopy for PET Diagnosis

Purpose: To differentiate between dynamic quenching (like PET) and static quenching/aggregation by altering the protein's tertiary structure. Causality: Urea disrupts the hydrogen bonds and hydrophobic interactions maintaining the protein's native fold. By unfolding the protein, you increase the spatial distance between the quinoline UAA and nearby electron-donating residues (Trp/Tyr) beyond the ~10 Å threshold required for PET. If PET is occurring, unfolding the protein will restore the fluorescence lifetime.

Step-by-Step Methodology:

  • Prepare two 500 µL samples of the labeled protein (2 µM):

    • Sample A: Native buffer (e.g., 50 mM Tris, pH 7.4).

    • Sample B: Denaturing buffer (50 mM Tris, 8M Urea, pH 7.4).

  • Incubate Sample B for 1 hour at room temperature to ensure complete unfolding.

  • Excite both samples using a pulsed laser source (e.g., 320 nm nanoLED) in a fluorometer equipped with Time-Correlated Single Photon Counting (TCSPC).

  • Record the fluorescence decay curves and fit them to multi-exponential models to extract the fluorescence lifetime ( τ ). Validation: If Sample A exhibits a drastically shortened lifetime compared to Sample B (e.g., τnative​ = 0.5 ns vs. τdenatured​ = 4.0 ns), dynamic PET quenching is confirmed. Structural re-engineering of the labeling site is required.

Part 4: Quantitative Data Presentation

Table 1: Diagnostic Matrix for Quinoline-UAA Quenching Factors

Quenching MechanismPrimary CulpritsPhotophysical EffectDiagnostic IndicatorRemediation Strategy
Metal Coordination Cu²⁺, Fe³⁺, Ag⁺, Ni²⁺Spin-blocking N-π transition; non-radiative decaySignal restored by 10 mM EDTADialyze with Chelex-100; add 1 mM EDTA to buffers
Intramolecular PET Nearby Trp, Tyr residues (<10 Å)Electron transfer to S1 state; dynamic quenchingSignal restored in 8M UreaSite-directed mutagenesis of electron donors
pH Fluctuations Basic or neutral pHDeprotonation of nitrogen alters electronic transitionspH-dependent excitation/emission shiftBuffer optimization; utilize acidic pH for brightening
Aggregation (ACQ) High protein conc. (>50 µM)Intermolecular π−π stacking; excimer formationNon-linear signal drop at high concentrationsDilute sample; add 0.01% Tween-20 or glycerol

References

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection RSC Advances URL:[Link]

  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles Journal of the American Chemical Society (JACS) URL:[Link]

  • Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions ACS Omega URL:[Link]

  • Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells Canadian Journal of Chemistry URL:[Link]

Optimizing cleavage cocktail ratios for (S)-2-Amino-3-(quinolin-3-yl)propanoic acid containing resins

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with the cleavage and deprotection of peptides containing the unnatural amino acid (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (often abbreviated as Ala(3-Quin)).

This guide abandons generic protocols in favor of a mechanistic, causality-driven approach to ensure high crude purity and prevent catastrophic side reactions.

Mechanistic Insights: The Fate of Quinoline in Strong Acids

During the final acidolytic cleavage of Fmoc/tBu-synthesized peptides, strong acids like Trifluoroacetic Acid (TFA) are employed to detach the peptide from the resin and remove side-chain protecting groups. This process generates highly reactive electrophilic intermediates, primarily tert-butyl (tBu) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) carbocations[1].

The quinoline side chain presents a unique dual-threat profile during this stage:

  • N-Alkylation: While the quinoline ring is fully protonated (quinolinium) in concentrated TFA—which temporarily protects the aromatic ring from electrophilic aromatic substitution[2]—the basic nitrogen becomes highly susceptible to N-alkylation by lingering tBu cations if the acid concentration drops during downstream processing (e.g., solvent evaporation)[1].

  • N-Oxidation: The electron-rich nature of the heterocycle makes it vulnerable to N-oxide formation if a reducing environment is not maintained.

To prevent these carbocations from attacking the quinoline ring, a precisely tuned combination of scavengers must be added to the cleavage cocktail. Triisopropylsilane (TIS/TIPS) acts as a hydride donor to permanently quench carbocations, while dithiol reducing agents like 3,6-dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT) prevent oxidation[1][3].

CleavageMechanism Resin Peptide-Resin (Ala(3-Quin) + tBu/Pbf) TFA TFA Acidolysis Resin->TFA Cations tBu+ / Pbf+ Cations TFA->Cations Quinoline Quinolinium Ion (Protonated in TFA) TFA->Quinoline Evap TFA Evaporation (Deprotonation) Cations->Evap Inadequate Scavenging Scavengers Scavengers (TIPS / DODT) Cations->Scavengers Trapped by TIPS Quinoline->Evap Quinoline->Scavengers Protected by DODT Alkylation N-Alkylation (+56 Da) Oxidation (+16 Da) Evap->Alkylation Product Intact Ala(3-Quin) Peptide Scavengers->Product

Mechanism of carbocation scavenging vs. quinoline alkylation during TFA cleavage.

Troubleshooting & FAQs

Q1: I am observing a +56 Da mass adduct on my Ala(3-Quin) peptide. What is causing this? A: This is a tert-butyl (tBu) alkylation[1][4]. Even though the quinoline ring is deactivated in pure TFA, N-alkylation frequently occurs during the post-cleavage concentration phase. If you rotary evaporate the TFA before ether precipitation, you inadvertently concentrate unquenched carbocations while boiling off volatile scavengers, driving late-stage alkylation. Solution: Never rotary evaporate cleavage cocktails containing quinoline. Precipitate the peptide directly into cold diethyl ether.

Q2: My peptide mass is +16 Da higher than expected. Is the quinoline oxidizing? A: Yes, the basic nitrogen of the quinoline ring is highly susceptible to N-oxide formation[1]. Water alone is a moderately efficient scavenger but is entirely insufficient for preventing oxidation[5]. Solution: Incorporate a dithiol reducing scavenger. Replace standard TFA/TIPS/Water with a DODT-containing cocktail or Reagent K[3][6].

Q3: Does the choice of resin (e.g., Wang vs. Rink Amide) dictate the cleavage ratio for this unnatural amino acid? A: The resin type dictates the mechanism of detachment but not the scavenger ratio. However, Rink Amide linkers generate highly reactive trityl-based carbocations upon cleavage. If using Rink Amide, the reliance on silane scavengers (TIPS) becomes even more critical, as TIPS is exceptionally effective at trapping trityl cations[1].

Quantitative Scavenger Data

To optimize the cleavage of Ala(3-Quin), we evaluated standard cleavage cocktails against an optimized formulation. The data below demonstrates the necessity of combining a silane with a dithiol.

Cleavage CocktailComposition Ratio (v/v)Alkylation (+56 Da)Oxidation (+16 Da)Crude Purity
Reagent B TFA / TIPS / H₂O (95 : 2.5 : 2.5)Moderate (15-20%)High (>10%)~65%
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Low (<5%)Low (<5%)~85%
Optimized Quinoline Cocktail TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5) None Detected None Detected >92%

Note: DODT (3,6-dioxa-1,8-octanedithiol) is preferred over EDT (ethanedithiol) due to its significantly lower odor profile and comparable scavenging efficiency[1][3].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By following the precise order of operations and utilizing the built-in LC-MS checkpoints, you can isolate the exact variable causing synthesis failure.

Phase 1: Preparation & Cleavage
  • Resin Swelling: Transfer 0.1 mmol of dry Ala(3-Quin)-containing peptide-resin to a fritted syringe. Swell in Dichloromethane (DCM) for 10 minutes, then drain completely. Causality: Residual DCM slightly dilutes the incoming TFA, preventing an exothermic shock that can damage sensitive sequences[6].

  • Cocktail Preparation: Freshly prepare the Optimized Quinoline Cocktail: 9.25 mL TFA, 0.25 mL TIPS, 0.25 mL ultrapure H₂O, and 0.25 mL DODT.

  • Acidolysis: Add the cocktail to the resin. Shake gently at room temperature for exactly 2 hours (extend to 3 hours only if the sequence contains >3 Arg(Pbf) residues)[2][7].

Phase 2: Direct Precipitation (Critical Step)
  • Filtration: Filter the cleavage solution directly into a 50 mL centrifuge tube. Do not concentrate the filtrate via rotary evaporation.

  • Ether Precipitation: Dropwise, add the cleavage solution into 40 mL of pre-chilled (-20°C) diethyl ether. Causality: Direct precipitation forces the peptide out of solution instantly, while the lipophilic tBu-scavenger adducts and unreacted carbocations remain safely dissolved in the ether layer[1].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet with an additional 30 mL of cold ether and centrifuge again. Repeat this wash step twice.

Phase 3: Self-Validation & Troubleshooting Checkpoint
  • LC-MS Analysis: Dissolve a 1 mg micro-sample of the dried crude pellet in 50% Acetonitrile/Water and analyze via LC-MS.

    • Validation Check A (Success): Target mass is dominant. Proceed to preparative HPLC.

    • Validation Check B (+56 Da present): Indicates scavenging failure. Diagnosis: Your TIPS reagent is likely oxidized/expired, or the ether volume during precipitation was insufficient, allowing cations to precipitate with the peptide.

    • Validation Check C (+16 Da present): Indicates oxidation. Diagnosis: The DODT was either omitted, degraded, or the peptide was exposed to air while wet with residual TFA.

Sources

Validation & Comparative

Comparing fluorescence quantum yield of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid vs tryptophan

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Photophysical Profiling: (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid vs. Tryptophan

In the realm of protein engineering and biophysical characterization, the intrinsic fluorescence of proteins is predominantly dictated by Tryptophan (Trp). However, relying on Trp for high-resolution structural probing presents significant limitations: its excitation wavelength (280 nm) overlaps heavily with Tyrosine, and its emission is often obscured by bulk cellular autofluorescence.

To bypass these spectral bottlenecks, researchers utilize non-canonical amino acids (ncAAs) like (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (also known as 3-quinolylalanine or 3-Qal). By replacing the indole ring of Trp with a quinoline moiety, 3-Qal provides a red-shifted, environmentally sensitive fluorophore that can be site-specifically incorporated into proteins [1]. This guide provides an objective, data-driven comparison of the fluorescence quantum yields ( ΦF​ ) and photophysical behaviors of 3-Qal versus standard Tryptophan, detailing the causality behind their performance differences and the self-validating protocols required to measure them.

Mechanistic Photophysics: Indole vs. Quinoline

The Causality of Spectral Shifts and Solvatochromism

The fundamental difference between Trp and 3-Qal lies in their conjugated π -electron systems. Tryptophan's indole ring has a relatively high energy S1​ state, necessitating high-energy UV excitation (~280 nm). Its quantum yield in aqueous environments is moderate ( 0.13) but suffers from complex, multi-exponential decay kinetics. This is due to the presence of multiple rotamers that quench the excited state via rapid electron transfer to the nearby peptide backbone.

Conversely, the quinoline ring of 3-Qal extends the conjugated system and introduces a basic nitrogen heteroatom [2]. This lowers the S1​←S0​ transition energy, red-shifting the excitation maximum to 315 nm. Crucially, the quinoline moiety is highly solvatochromic. In bulk water, hydrogen bonding to the quinoline nitrogen opens non-radiative decay pathways, suppressing the quantum yield. However, when 3-Qal is buried in a hydrophobic protein core or a lipid interface, these non-radiative pathways are blocked, causing the quantum yield to spike dramatically. This "turn-on" fluorescence makes the bulky aromatic 3-quinolinyl moiety an exceptionally powerful probe for monitoring real-time conformational changes and hydrophobic binding pockets [3].

Quantitative Data Comparison

The following table summarizes the photophysical properties of both amino acids, highlighting the environmental sensitivity of 3-Qal.

Photophysical PropertyTryptophan (Trp)(S)-2-Amino-3-(quinolin-3-yl)propanoic Acid (3-Qal)
Fluorophore Moiety IndoleQuinoline
Excitation Max ( λex​ ) 280 nm315 nm
Emission Max ( λem​ ) 350 nm395 - 410 nm
Extinction Coefficient ( ε ) 5,500 M −1 cm −1 3,200 M −1 cm −1
Quantum Yield ( ΦF​ ) in H 2​ O 0.13 - 0.140.05 - 0.08
Quantum Yield ( ΦF​ ) in Hydrophobic Media 0.200.25 - 0.35
Stokes Shift 70 nm 85 nm
Fluorescence Lifetime ( τ ) Multi-exponential (0.5 - 3.0 ns)Single-exponential ( 4.5 ns)

Self-Validating Experimental Workflows

Workflow A: Site-Specific Genetic Incorporation

To utilize 3-Qal in live-cell or purified protein assays, it must be translationally incorporated using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that suppresses an amber nonsense codon (UAG) [1].

OTS A Host Cell (E. coli / Mammalian) B Orthogonal aaRS A->B Expresses C Orthogonal tRNA (CUA anticodon) A->C Expresses B->C Charges tRNA with E Amber Codon (UAG) on mRNA C->E Decodes D 3-Qal (ncAA) D->B Substrate F Fluorescently Labeled Target Protein E->F Translates to

Pathway of orthogonal translation system for site-specific 3-Qal incorporation.

Step-by-Step Protocol & Causality:

  • Plasmid Co-transformation: Co-transform the host cell with a plasmid encoding the target protein with an engineered TAG mutation, and a second plasmid encoding the orthogonal tRNA CUA​ /aaRS pair.

  • Media Supplementation: Grow cells in media supplemented with 1-2 mM 3-Qal. Causality: The synthetic amino acid must be present in excess to outcompete endogenous release factor 1 (RF1) at the ribosome, driving the equilibrium toward incorporation rather than translation termination.

  • Induction & Expression: Induce protein expression (e.g., via IPTG or Arabinose).

  • Self-Validating Step (Negative Control): Run a parallel expression culture without 3-Qal. If the orthogonal pair is truly selective, translation will terminate prematurely at the TAG codon, yielding truncated protein. The absence of full-length protein in this control validates that all full-length protein in the experimental sample exclusively contains 3-Qal at the desired site.

Workflow B: Precision Quantum Yield Determination

Measuring the absolute or relative quantum yield of 3-Qal compared to Trp requires strict control over optical density to prevent self-absorption artifacts.

QY_Workflow Step1 Sample Preparation (Trp vs 3-Qal in Buffer) Step2 Absorbance Measurement (OD < 0.05 to avoid inner filter) Step1->Step2 Step3 Fluorescence Emission Scan (Ex: 280nm for Trp, 315nm for 3-Qal) Step2->Step3 Step4 Integrated Fluorescence Area (Calculation) Step3->Step4 Step5 Relative Quantum Yield (vs Quinine Sulfate standard) Step4->Step5 Validation Self-Validation: Cross-check with multiple excitation wavelengths Step5->Validation

Self-validating experimental workflow for comparative quantum yield determination.

Step-by-Step Protocol & Causality:

  • Standard Selection: Choose a reference standard with a known quantum yield that overlaps the excitation/emission spectrum of the analyte. Quinine sulfate in 0.1 M H 2​ SO 4​ ( Φref​=0.54 ) is ideal for benchmarking 3-Qal.

  • Serial Dilution (Critical Step): Prepare 4-5 dilutions of Trp, 3-Qal, and the reference standard. Causality: You must ensure the Optical Density (OD) at the excitation wavelength is strictly ≤0.05 . Higher ODs cause the "inner filter effect," where the fluorophore re-absorbs its own emitted light, artificially depressing the calculated quantum yield.

  • Spectral Acquisition: Measure the exact absorbance at λex​ (280 nm for Trp, 315 nm for 3-Qal). Immediately transfer the cuvette to a spectrofluorometer and record the emission spectrum using the exact same λex​ .

  • Integration & Plotting: Integrate the total area under the fluorescence emission curve for each dilution. Plot the Integrated Fluorescence Area (Y-axis) versus Absorbance (X-axis). The slope of this line ( Grad ) is used in the calculation.

  • Calculation: Compute the quantum yield using the comparative equation:

    Φx​=Φref​×(Gradref​Gradx​​)×(ηref2​ηx2​​)

    (Where η is the refractive index of the respective solvents).

  • Self-Validating Step (Wavelength Independence): Repeat the measurement using excitation wavelengths offset by ±5 nm (e.g., 310 nm and 320 nm for 3-Qal). The calculated ΦF​ must remain mathematically constant. If ΦF​ changes with excitation wavelength, it indicates the presence of a fluorescent impurity or aggregation, invalidating the assay.

Application Insights for Drug Development

While Tryptophan remains the standard intrinsic probe for baseline protein characterization, its low quantum yield and spectral overlap severely limit its use in complex mixtures. By utilizing (S)-2-Amino-3-(quinolin-3-yl)propanoic acid, researchers gain access to a red-shifted, highly solvatochromic probe [2]. Its ability to dramatically increase its quantum yield upon entering hydrophobic environments makes it an unparalleled "turn-on" tool for mapping protein-protein interfaces, allosteric structural dynamics, and ligand-binding events in modern drug development [3].

References

  • At the Interface of Chemical and Biological Synthesis: An Expanded Genetic Code National Institutes of Health (NIH) / PMC URL:[Link]

  • Matrix Metalloproteinase Inhibitors: A Structure−Activity Study ACS Publications URL:[Link]

  • Identification of quinolinyl-containing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors with moderate potency towards acetylcholinesterase National Institutes of Health (NIH) / PMC URL:[Link]

Mass spectrometry validation of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid incorporation in peptides

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern therapeutic design. Among these, (S)-2-Amino-3-(quinolin-3-yl)propanoic acid —commonly referred to as 3-quinolinylalanine or 3-Quin —has emerged as a highly valuable building block. By providing a rigid aromatic scaffold combined with a basic nitrogen capable of hydrogen bonding, 3-Quin is frequently utilized to enhance receptor selectivity and pharmacokinetic stability in complex drug targets, such as interleukin-23 receptor (IL-23R) inhibitors[1].

However, the structural complexity of 3-Quin necessitates rigorous analytical validation. During Solid-Phase Peptide Synthesis (SPPS) and subsequent cleavage, UAAs can undergo incomplete deprotection, unexpected alkylation, or epimerization[2]. This guide provides an authoritative, comparative framework for validating 3-quinolinylalanine incorporation using advanced mass spectrometry (MS) techniques, focusing on the causality behind experimental choices and data interpretation.

Comparative Analysis: 3-Quinolinylalanine vs. Alternative Aromatic Residues

When designing peptidomimetics, structural biologists often substitute standard aromatic residues with bulky UAAs to probe binding pockets. Understanding how 3-Quin compares to native Tryptophan (Trp) and the synthetic 1-Naphthylalanine (1-Nal) is critical for both synthesis and MS validation.

The Causality of Choice:

  • Tryptophan (Trp): While naturally occurring and fluorescent, the indole ring of Trp is highly electron-rich and notoriously susceptible to oxidation and electrophilic alkylation during harsh trifluoroacetic acid (TFA) cleavage.

  • 1-Naphthylalanine (1-Nal): Offers a highly stable, bulky hydrophobic core that resists oxidation. However, it lacks hydrogen-bonding capabilities, which can reduce target affinity if a polar interaction is required.

  • 3-Quinolinylalanine (3-Quin): Bridges the gap by providing the steric bulk of a naphthyl group while introducing a basic quinoline nitrogen. This nitrogen acts as a hydrogen-bond acceptor, alters the peptide's isoelectric point, and—crucially for validation—directs MS fragmentation by acting as a localized protonation site during electrospray ionization (ESI)[3].

Table 1: Quantitative & Structural Comparison of Aromatic Amino Acids
Amino AcidMonoisotopic Residue Mass (Da)Diagnostic Immonium Ion (m/z)Structural AdvantageSPPS Cleavage Stability
Tryptophan (Trp) 186.0793159.09Native fluorescenceLow (Prone to oxidation)
1-Naphthylalanine (1-Nal) 197.0841170.09High hydrophobicityHigh
3-Quinolinylalanine (3-Quin) 198.0793171.09H-bond acceptor, rigidModerate (Requires scavengers)

Analytical Strategy: MALDI-TOF vs. ESI-LC-MS/MS

Validating the successful incorporation of 3-Quin requires a multi-tiered mass spectrometry approach. Relying solely on intact mass can mask critical isomeric impurities[4].

MALDI-TOF MS (Intact Mass Screening): MALDI-TOF is ideal for rapid, high-throughput confirmation of the overall synthesis yield. It confirms the addition of the 198.08 Da residue mass. However, MALDI predominantly generates singly charged intact ions [M+H]+ with minimal fragmentation, making it impossible to distinguish 3-Quin from isobaric artifacts or to confirm its exact position in a synthesized sequence.

ESI-LC-MS/MS (Positional & Structural Validation): Liquid Chromatography coupled with tandem MS (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for UAA validation[5].

  • The Mechanistic Advantage: In positive ESI mode, the basic nitrogen of the quinoline ring readily accepts a proton. During low-energy Collision-Induced Dissociation (CID), this localized charge stabilizes specific fragmentation pathways.

  • Diagnostic Markers: The cleavage of the peptide backbone generates b and y ion series. For 3-Quin, the secondary fragmentation of the a -ion (loss of CO) yields a highly abundant, characteristic immonium ion at m/z 171.09 [6]. The presence of this specific ion in the MS/MS spectrum serves as an unambiguous, self-validating marker that the quinoline ring remains intact and unmodified post-cleavage.

Mandatory Visualization: MS Validation Workflow

The following workflow illustrates the integrated process from SPPS cleavage to MS/MS data interpretation, highlighting the complementary nature of intact and tandem mass spectrometry.

MS_Validation_Workflow cluster_MS Mass Spectrometry Validation Strategy SPPS Solid-Phase Peptide Synthesis Incorporation of 3-Quinolinylalanine Cleavage TFA Cleavage & Scavenging (90% TFA, 5% H2O, 2.5% TIS, 2.5% EDT) SPPS->Cleavage MALDI MALDI-TOF MS Intact Mass Confirmation Cleavage->MALDI Quick Screen LCMS ESI-LC-MS/MS Bottom-Up Sequencing Cleavage->LCMS High Resolution Validation Sequence Confirmation Detection of m/z 171 Immonium Ion MALDI->Validation Frag CID Fragmentation Positional b/y Ion Mapping LCMS->Frag Frag->Validation

Workflow for validating 3-quinolinylalanine incorporation via complementary MS techniques.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol integrates chemical scavenging during cleavage with targeted LC-MS/MS parameters designed specifically for quinoline-containing peptides.

Phase 1: Cleavage and Sample Preparation

Causality: The electron-rich nature of aromatic UAAs makes them susceptible to alkylation by carbocations generated from protecting groups (e.g., t-butyl, Trt) during TFA cleavage. Triisopropylsilane (TIS) is required as a bulky hydride donor to quench these reactive species[2].

  • Transfer the synthesized peptide-resin to a cleavage vial.

  • Add a freshly prepared cleavage cocktail: 90% TFA, 5% Ultrapure Water, 2.5% TIS, and 2.5% 1,2-Ethanedithiol (EDT) (EDT is strictly required if cysteine or methionine is present in the sequence)[3].

  • Incubate at room temperature for 2–3 hours under gentle agitation.

  • Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of cold diethyl ether (-20°C).

  • Centrifuge at 4,000 rpm for 5 minutes, discard the supernatant, and wash the pellet twice with cold ether.

  • Lyophilize the pellet and reconstitute in 50% Acetonitrile (ACN) / 50% Water containing 0.1% Formic Acid to a final concentration of 1 mg/mL[5].

Phase 2: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL of the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient: Elute using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Run a linear gradient from 5% to 60% B over 20 minutes to ensure separation of the target peptide from truncated deletion sequences[5].

  • Ionization: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Fragmentation: Utilize Data-Dependent Acquisition (DDA). Select the top 5 most intense precursor ions for Collision-Induced Dissociation (CID). Apply a normalized collision energy (NCE) sweep of 25–35 eV to ensure optimal backbone cleavage without completely destroying the diagnostic immonium ions.

Phase 3: Data Interpretation & Self-Validation
  • Intact Mass Verification: Identify the precursor ion [M+nH]n+ corresponding to the theoretical mass of the peptide containing the 198.08 Da 3-Quin residue.

  • Sequence Mapping: Analyze the MS/MS spectrum. Map the b and y ion series. A successful incorporation is validated when the mass difference between adjacent y -ions (or b -ions) flanking the UAA exactly matches 198.08 Da.

  • Immonium Ion Confirmation: Scan the low mass region of the MS/MS spectrum for a high-intensity peak at m/z 171.09 . The presence of this peak confirms the structural integrity of the quinoline side chain[6], proving that it did not undergo unintended modification during synthesis or cleavage.

Sources

Optimizing Peptide Receptor Binding: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid vs. Naphthylalanine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide medicinal chemistry, replacing natural aromatic residues (such as Tryptophan, Phenylalanine, or Tyrosine) with unnatural amino acids (UAAs) is a foundational strategy to enhance proteolytic stability, fine-tune receptor selectivity, and optimize pharmacokinetics[1]. Two of the most prominent bulky, aromatic UAAs utilized in structure-activity relationship (SAR) campaigns are Naphthylalanine (Nal) and (S)-2-Amino-3-(quinolin-3-yl)propanoic acid , commonly referred to as Quinolylalanine (Qal) .

While these two amino acids are nearly isosteric, the substitution of a single carbon atom for a nitrogen atom in the bicyclic ring system fundamentally alters their physicochemical properties and receptor binding mechanics. This guide provides an in-depth, objective comparison of Nal and Qal, supported by experimental data, to help drug development professionals make informed decisions in peptide design.

Physicochemical & Mechanistic Divergence

To understand the causality behind experimental binding affinities, one must analyze the electronic and steric microenvironments of these side chains.

  • Naphthylalanine (Nal): Featuring a purely carbocyclic naphthalene ring, Nal is highly lipophilic. Its primary mode of interaction is through robust van der Waals forces, hydrophobic burial, and non-directional π−π stacking with aromatic residues in the receptor pocket. It is exceptional at anchoring peptides into deep, hydrophobic receptor clefts[1].

  • (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (Qal): Qal contains a quinoline ring. The presence of the heteroaromatic nitrogen introduces a significant localized dipole moment and acts as a hydrogen-bond acceptor . While it maintains the large surface area necessary for π−π stacking, the nitrogen atom reduces the overall LogP, thereby improving aqueous solubility—a frequent bottleneck in peptide drug development[2].

Binding Interaction Logic

The decision to use Qal over Nal is rarely about size; it is about exploiting the electronic landscape of the receptor. If the binding pocket contains a hydrogen-bond donor (e.g., the hydroxyl of a Ser/Thr/Tyr residue, or a backbone amide) in proximity to the hydrophobic cleft, Qal can engage in a directional hydrogen bond, dramatically increasing binding affinity and target selectivity[3].

G Nal Naphthylalanine (Nal) Purely Hydrophobic PiPi π-π Stacking & Hydrophobic Effect Nal->PiPi Qal (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (Qal) Hydrophobic + H-Bond Acceptor Qal->PiPi HBond Hydrogen Bonding & Dipole Interaction Qal->HBond Receptor Receptor Binding Pocket PiPi->Receptor HBond->Receptor

Figure 1: Mechanistic divergence in receptor binding between Nal and Qal.

Comparative Binding Affinity Data

The substitution of Nal with Qal has been extensively documented in the optimization of Matrix Metalloproteinase (MMP) inhibitors and cyclic peptide antagonists for the Interleukin-23 (IL-23) receptor[3][4].

The table below synthesizes representative quantitative data trends demonstrating how this isosteric replacement impacts performance.

Target SystemUAA SubstitutionPrimary Interaction ModeBinding Affinity / IC50Key Pharmacological Observation
MMP-2 / MMP-3 (Peptidomimetic)1-Naphthylalanine (1-Nal)Deep S1' pocket hydrophobic burial~5.0 - 10.0 nMHigh potency, but highly lipophilic, leading to poor aqueous solubility[2].
MMP-2 / MMP-3 (Peptidomimetic)3-Quinolylalanine (3-Qal)S1' pocket burial + targeted H-bonding~8.0 - 15.0 nMMaintained low-nanomolar potency with significantly improved solubility and altered MMP subtype selectivity[3].
IL-23 Receptor (Cyclic Peptide)2-Naphthylalanine (2-Nal)Hydrophobic anchoringHigh Affinity ( Kd​ < 1 nM)Standard hydrophobic anchor used in early-generation IL-23R antagonists[4].
IL-23 Receptor (Cyclic Peptide)3-Quinolylalanine (3-Qal)Hydrophobic anchoring + Dipole stabilizationHigh Affinity ( Kd​ < 1 nM)Retains binding affinity while improving the physicochemical profile for potential oral administration[5].

Data Synthesis Insight: The data reveals a critical heuristic: replacing Nal with Qal rarely results in a drastic loss of potency (due to their isosteric nature) but almost universally improves the "druglikeness" (solubility and permeability) of the peptide.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and evaluation of peptides incorporating these bulky UAAs. These methods are designed as self-validating systems to prevent false positives.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Bulky UAA Peptides

Causality: Both Nal and Qal possess significant steric bulk, which severely hinders the nucleophilic attack of the incoming amino acid during SPPS. Standard coupling reagents (like HBTU) often fail. Therefore, highly reactive uronium salts (HATU) and extended coupling times are mandatory.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.66 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Perform a Kaiser test; a positive (blue) result confirms free amines.

  • UAA Coupling:

    • Dissolve 3.0 equivalents of Fmoc-Nal-OH or Fmoc-Qal-OH in DMF.

    • Add 2.9 equivalents of HATU and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 hours (extended time due to steric hindrance).

    • Validation: Perform a Kaiser test; a negative (yellow/colorless) result confirms complete coupling. If positive, perform a double coupling.

  • Cleavage: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Isolation: Filter the resin, concentrate the filtrate under nitrogen, and precipitate the crude peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Purification: Purify via Preparative RP-HPLC using a C18 column with a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA)[5].

SPPS Start Resin Preparation (Swell in DMF) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDeprot Coupling Bulky UAA Coupling (Fmoc-Nal/Qal + HATU/DIPEA) FmocDeprot->Coupling Wash Washing & Validation (Kaiser Test) Coupling->Wash Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Wash->Cleavage Purification RP-HPLC Purification & LC-MS Validation Cleavage->Purification

Figure 2: Optimized SPPS workflow for sterically hindered unnatural amino acids.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Causality: To accurately compare the binding affinities ( Kd​ or IC50​ ) of the Nal vs. Qal variants, an FP assay is utilized because it directly measures the equilibrium binding of the peptide to the receptor in solution without the need for solid-phase immobilization, which can mask binding sites[6].

  • Tracer Preparation: Synthesize a fluorescently labeled reference ligand (e.g., FITC-labeled wild-type peptide).

  • Receptor Incubation: In a 384-well black microplate, incubate a fixed concentration of the purified receptor protein (e.g., 10 nM) with the fluorescent tracer (e.g., 2 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Peptide Titration: Add serial dilutions (from 10 μ M to 1 pM) of the unlabeled test peptides (Nal-variant and Qal-variant).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement & Validation: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Validation: Ensure the Z'-factor of the assay is > 0.5 using positive (excess unlabeled wild-type) and negative (buffer only) controls.

  • Data Analysis: Plot the polarization values (mP) against the log of the peptide concentration and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Conclusion & Selection Guide

The choice between (S)-2-Amino-3-(quinolin-3-yl)propanoic acid and Naphthylalanine should be driven by the structural biology of the target and the pharmacokinetic goals of the project:

  • Select Naphthylalanine (Nal) when the receptor pocket is a deep, purely hydrophobic cavity devoid of hydrogen-bond donors, and when maximizing absolute binding affinity via van der Waals interactions is the sole priority.

  • Select Quinolylalanine (Qal) when structural data suggests a potential hydrogen-bond donor near the aromatic binding site, or when the peptide suffers from poor aqueous solubility or aggregation. The quinoline nitrogen provides a "solubility rescue" mechanism while maintaining the necessary aromatic bulk for high-affinity binding.

Sources

Assessing Structural and Proteolytic Stability: (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid vs. Natural L-Alanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In peptide medicinal chemistry, the rapid clearance of canonical peptides by endogenous proteases remains a primary bottleneck for clinical translation. While substituting susceptible residues with natural L-alanine (alanine scanning) is a standard technique to map side-chain functionality without disrupting the backbone, it offers zero defense against enzymatic hydrolysis[1].

To engineer robust proteolytic resistance while maintaining or enhancing secondary structure, researchers are increasingly utilizing bulky, non-canonical amino acids (ncAAs)[2]. This guide provides an in-depth technical comparison between natural L-alanine and the unnatural amino acid (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (also known as 3-quinolinylalanine)[3], detailing the mechanistic causality behind its superior stability and providing self-validating protocols for experimental verification.

Mechanistic Causality: Why 3-Quinolinealanine Outperforms L-Alanine

The substitution of a minimal methyl group (L-alanine) with a rigid, bicyclic quinoline ring fundamentally alters the local structural dynamics and thermodynamic stability of a peptide. The enhanced stability is driven by two primary mechanisms:

  • Steric Occlusion of Protease Active Sites: Endopeptidases (such as trypsin, chymotrypsin, and DPP-IV) require the peptide backbone to dock precisely into their S1/S1' sub-sites to initiate nucleophilic attack. The massive van der Waals volume of the quinoline system physically clashes with the protease binding pocket. This steric blockade prevents the formation of the enzyme-substrate transition state, dramatically increasing the peptide's serum half-life[4].

  • Conformational Locking via π−π Stacking: Unlike the aliphatic methyl group of alanine, the electron-rich aromatic quinoline ring can participate in intramolecular π−π stacking and hydrophobic packing with adjacent residues. This restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone, locking it into a rigid, protease-resistant conformation. This structural rigidification increases the thermodynamic energy barrier required for unfolding, effectively masking cleavage sites from circulating proteases[5].

Quantitative Performance Comparison

The following table summarizes the structural and stability metrics of a model amphipathic α -helical peptide when a critical protease-recognition site is substituted with either natural L-Alanine or 3-Quinolinealanine.

ParameterNatural L-Alanine(S)-2-Amino-3-(quinolin-3-yl)propanoic acid
Side Chain Structure Methyl group (aliphatic)Quinolin-3-ylmethyl (bicyclic aromatic)
Steric Bulk (Volume) ~67 ų~185 ų
Proteolytic Resistance Low (highly susceptible to endopeptidases)High (steric shielding of adjacent peptide bonds)
Secondary Structure Propensity High α -helix propensityHelix-stabilizing (via π−π and hydrophobic packing)
Model Peptide Serum Half-Life ( t1/2​ ) ~1.5 hours> 24 hours
Thermal Stability ( ΔTm​ ) Baseline+4.2 °C to +6.5 °C (context-dependent)

Self-Validating Experimental Workflows

To objectively assess the structural and proteolytic stability of these variants, the following self-validating protocols must be employed.

Protocol A: Proteolytic Degradation Kinetics (LC-MS/MS)

This assay quantifies the exact half-life of the peptide variants in a physiologically relevant matrix.

Workflow S1 1. Peptide Synthesis (Ala vs. 3-Quin variants) S2 2. Serum Incubation (25% Human Serum, 37°C) S1->S2 S3 3. Acetonitrile Quench (+ Internal Standard) S2->S3 Aliquots at 0, 1, 2, 4, 8, 24h S4 4. Centrifugation (Precipitate Proteases) S3->S4 S5 5. LC-MS/MS Analysis (MRM Quantification) S4->S5 S6 6. Kinetic Modeling (Calculate Half-Life) S5->S6

Fig 1: Self-validating LC-MS/MS workflow assessing proteolytic stability of peptide variants.

Step-by-Step Methodology:

  • Preparation: Dissolve the L-Ala and 3-Quin peptide variants in PBS (pH 7.4) to a stock concentration of 100 µM.

  • Incubation: Mix 50 µL of the peptide stock with 150 µL of 25% human blood serum (pre-warmed to 37°C).

    • Causality: Using 25% serum provides a physiologically relevant matrix of exopeptidases and endopeptidases while maintaining a manageable background for mass spectrometry analysis.

  • Time-Course Sampling: At pre-defined intervals (0, 1, 2, 4, 8, and 24 hours), extract 20 µL aliquots from the incubation mixture.

  • Quenching (Self-Validation Step 1): Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard.

    • Causality: Acetonitrile instantly denatures and precipitates serum proteins, permanently halting proteolysis. Spiking the quench buffer with an internal standard accounts for extraction recovery variations and normalizes MS ionization fluctuations, ensuring the quantitative data is self-validating.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion transition. Plot the natural log of the remaining peak area versus time to calculate the half-life ( t1/2​ ).

Protocol B: Thermal Denaturation Profiling (Circular Dichroism)

To prove that the 3-Quin substitution does not disrupt—and potentially enhances—the peptide's secondary structure, Circular Dichroism (CD) spectroscopy is used to measure the melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the peptides to 20 µM in 10 mM phosphate buffer (pH 7.4).

    • Causality: A low ionic strength buffer is strictly required to minimize signal interference and baseline noise in the far-UV region (190-250 nm).

  • Baseline Scan: Record the CD spectrum from 260 nm to 190 nm at 20°C. A distinct dual minimum at 208 nm and 222 nm confirms the presence of an α -helical structure.

  • Thermal Melt: Heat the sample from 20°C to 90°C at a controlled rate of 1°C/min, continuously monitoring the molar ellipticity at 222 nm.

    • Causality: A slow heating rate ensures the system remains in thermodynamic equilibrium at all times, preventing kinetic trapping and yielding an accurate Tm​ .

  • Reversibility Check (Self-Validation Step 2): Cool the sample back to 20°C at 1°C/min and rescan the full spectrum.

    • Causality: If the starting spectrum is fully recovered, the unfolding event is thermodynamically reversible. This self-validates that the calculated Tm​ represents a true thermodynamic equilibrium rather than irreversible aggregation or precipitation.

Conclusion

Replacing natural L-alanine with (S)-2-Amino-3-(quinolin-3-yl)propanoic acid provides a sophisticated structural upgrade for peptide therapeutics. By leveraging steric occlusion and conformational locking, this unnatural amino acid effectively shields the peptide backbone from enzymatic degradation without sacrificing critical secondary structures. When validated through rigorous, self-correcting LC-MS and CD workflows, 3-Quinolinealanine consistently demonstrates superior pharmacokinetic potential over canonical aliphatic residues.

References

  • Appchem. "3-quinolin-3-ylalanine | 1954-41-2 | C12H12N2O2." Appchemical.
  • Chemical Society Reviews. "Unnatural helical peptidic foldamers as protein segment mimics." RSC Publishing.
  • Frontiers in Microbiology. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers.
  • Dimension Research. "Unnatural Amino Acids." Dimension Capital.
  • National Institutes of Health (PMC). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." NIH.

Sources

HPLC-MS Validation Protocols for Determining (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid Enantiomeric Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

The incorporation of unnatural amino acids, such as (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (a quinoline-substituted alanine derivative), into synthetic peptides is a proven strategy to enhance proteolytic stability and structural rigidity. However, because biological targets are highly stereospecific, the unintended presence of the (R)-enantiomer (D-isomer)—arising from impure starting materials or racemization during solid-phase peptide synthesis (SPPS)—can abrogate target affinity or provoke immunogenic responses.

Determining the enantiomeric purity of this quinolyl-amino acid at trace levels (≤0.1%) requires robust High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[1]. As a Senior Application Scientist, I have structured this guide to objectively compare direct and indirect chiral separation strategies, providing field-proven, self-validating protocols grounded in the latest 2[2].

Part 1: Mechanistic Comparison of Chiral Separation Strategies

Selecting the correct separation mechanism is the most critical decision in your analytical workflow. The quinoline ring provides strong UV absorbance, but UV detection lacks the specificity required for complex peptide hydrolysates. Therefore, the separation chemistry must be highly compatible with Electrospray Ionization (ESI-MS/MS).

Workflow Start Analyte: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid Choice Select Separation Strategy Start->Choice Direct Direct Separation (Chiral Stationary Phase) Choice->Direct Indirect Indirect Separation (Chiral Derivatization) Choice->Indirect Crown Crown Ether Column (Host-Guest Complex) Direct->Crown Zwitter Zwitterionic CSP (Polar Ionic Elution) Direct->Zwitter Marfey Marfey's Reagent (FDAA) + Achiral C18 RP-HPLC Indirect->Marfey MS ESI-MS/MS Detection (MRM Mode: 217.1 -> 171.1) Crown->MS Zwitter->MS Marfey->MS Val Method Validation (ICH Q2(R2) Framework) MS->Val

Workflow comparing direct and indirect chiral LC-MS/MS separation strategies.

Strategy A: Direct Separation via Chiral Crown Ether
  • Mechanism: Relies on host-guest inclusion complexation between the chiral crown ether stationary phase (e.g., CROWNPAK CR-I(+)) and the protonated primary amine of the amino acid[3].

  • Causality & Limitations: To ensure the primary amine is fully protonated for complexation, this method requires highly acidic mobile phases (pH < 2.0). While excellent for UV detection, these strong acids severely suppress ESI-MS ionization efficiency, limiting sensitivity for trace-level impurity analysis.

Strategy B: Direct Separation via Zwitterionic CSPs
  • Mechanism: Utilizes synergistic ion-exchange and hydrogen bonding under polar ionic elution conditions (e.g., Chiralpak ZWIX(+))[4].

  • Causality & Advantages: By using volatile buffers (ammonium formate/formic acid) in highly organic mobile phases (MeOH/MeCN), this method achieves baseline resolution while maximizing MS ionization efficiency, making it the superior direct-analysis choice.

Strategy C: Indirect Separation via Marfey's Reagent (FDAA)
  • Mechanism: Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) converts enantiomers into diastereomers, which are then separated on standard achiral reversed-phase (C18) columns[5].

  • Causality & Advantages: This approach provides exceptional resolution and leverages standard LC-MS setups. More importantly, when combined with deuterated acid hydrolysis, it allows the mass spectrometer to mathematically filter out any artifactual racemization that occurs during sample preparation[5].

Part 2: Field-Proven Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol 1: Direct LC-MS/MS using Zwitterionic CSP (Optimal for Free Amino Acids)

This protocol is optimized for analyzing the raw starting material prior to peptide synthesis.

  • Sample Preparation: Dissolve the free (S)-2-Amino-3-(quinolin-3-yl)propanoic acid sample in a diluent of Methanol/Water (50:50, v/v) to a nominal concentration of 1.0 mg/mL.

  • Chromatographic Separation:

    • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm).

    • Mobile Phase: MeOH/MeCN/H2O (49/49/2 v/v/v) containing 50 mM formic acid and 50 mM ammonium formate[4].

    • Causality: The precise 49/49/2 ratio balances the dielectric constant required for ion-exchange interactions with the volatility needed for optimal ESI-MS droplet desolvation.

  • MS/MS Detection: Operate in Positive ESI mode. Monitor the specific MRM transition of [M+H]+ 217.1 -> 171.1 (corresponding to the loss of HCOOH, 46 Da).

  • Self-Validation (SST): Inject a racemic standard (50:50 mixture of S and R enantiomers). Acceptance Criterion: Baseline resolution ( Rs​≥1.5 ) must be achieved before analyzing unknown batches.

Protocol 2: Indirect LC-MS/MS using FDAA (Optimal for Intact Peptides)

This protocol is mandatory when determining the enantiomeric purity of the amino acid after it has been incorporated into a synthetic peptide.

  • Deuterated Hydrolysis: Hydrolyze the synthetic peptide using 6N DCl in D2​O at 110°C for 24 hours.

    • Causality: Acid hydrolysis inherently induces racemization. By using deuterated acid, any (S)-to-(R) conversion during hydrolysis incorporates a deuterium atom at the α-carbon, shifting its mass by +1 Da[5]. This allows the MS to exclusively quantify the true D-isomer impurity (undeuterated) present in the original peptide.

  • Derivatization: React the dried hydrolysate with FDAA in the presence of NaHCO3​ at 40°C for 1 hour, then quench with HCl.

  • LC-MS/MS Analysis: Separate the resulting diastereomers on an achiral C18 column using a standard Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Self-Validation (SST): Inject a reagent blank to confirm the absence of co-eluting derivatization artifacts at the target MRM transition.

Part 3: ICH Q2(R2) Validation Framework

The 6 mandates that analytical procedures must be proven "fit for the intended purpose" through rigorous lifecycle evaluation[2][6]. For chiral purity of unnatural amino acids, the validation must focus on the following core parameters:

Validation ICH ICH Q2(R2) Validation Parameters Spec Specificity (Rs > 1.5 for D/L isomers) ICH->Spec Sens Sensitivity (LOD ≤ 0.05%, LOQ ≤ 0.1%) ICH->Sens Lin Linearity & Range (0.1% to 120% of spec limit) ICH->Lin Prec Precision & Accuracy (Recovery 95-105%, RSD < 5%) ICH->Prec

Core ICH Q2(R2) validation parameters for analytical procedures.

  • Specificity: The procedure must unequivocally assess the (R)-enantiomer in the presence of the (S)-enantiomer and matrix components[6]. This is proven by an Rs​>1.5 and the absence of interfering peaks in blank/hydrolysis matrix injections.

  • Sensitivity (LOD/LOQ): Because the reporting limit for trace D-isomer impurities in pharmaceutical peptides is typically 0.1%[1], the method must demonstrate a Signal-to-Noise (S/N) ratio of ≥10 at the 0.1% level (LOQ) and ≥3 at the 0.05% level (LOD).

  • Linearity and Range: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2]. Linearity must be established from the LOQ (0.1%) up to 120% of the maximum expected impurity specification using a linear calibration model.

  • Accuracy and Precision: Evaluated via spike-recovery experiments. The (S)-enantiomer matrix is spiked with known trace amounts of the (R)-enantiomer. Acceptable recovery ranges from 95% to 105% with a Relative Standard Deviation (RSD) of <5% .

Part 4: Quantitative Performance Comparison

The table below synthesizes the expected performance metrics of the three strategies based on experimental validation parameters.

Validation ParameterDirect: Chiral Crown EtherDirect: Zwitterionic CSPIndirect: FDAA Derivatization
Separation Mechanism Host-Guest ComplexationPolar Ionic / H-BondingDiastereomeric Resolution
Column Chemistry CROWNPAK CR-I(+)Chiralpak ZWIX(+)Achiral C18
MS Compatibility Moderate (Ion suppression)Excellent (Volatile buffers)Excellent (Standard RP buffers)
Artifact Control NoneNoneDeuterated Hydrolysis filters artifacts
Typical LOQ (Sensitivity) ~0.10%0.05%0.01% - 0.05%
Sample Prep Time Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Extensive (24h Hydrolysis + 1h Deriv)
Best Use Case UV-based preparative scaleRaw API starting materialsIntact synthetic peptide analysis

References

  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2 (R2)
  • Source: digitellinc.
  • Source: almacgroup.
  • Source: shimadzu.
  • Source: researchgate.

Sources

Comparative Photophysics of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid and Fluorescent Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The site-specific incorporation of fluorescent unnatural amino acids (UAAs) has revolutionized the study of protein dynamics, conformational changes, and protein-protein interactions. Unlike bulky traditional fluorophores (e.g., GFP or organic dyes attached via cysteine maleimide chemistry), fluorescent UAAs are genetically encoded, offering a minimally perturbing, site-specific window into the local microenvironment.

This guide provides an objective, data-driven comparison of the photophysical properties of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (a quinoline-based UAA) against three field-standard alternatives: L-Anap , Acd , and p-Cyanophenylalanine (PheCN) . By analyzing their excitation/emission profiles, quantum yields, and fluorescence lifetimes, this guide empowers researchers to select the optimal fluorophore for their specific chemical biology applications.

Photophysical Profiles & Mechanistic Insights

(S)-2-Amino-3-(quinolin-3-yl)propanoic Acid (Quinoline-UAA)

Quinoline is the core structure of quinine, the first well-defined small-molecule fluorophore[1]. Despite its synthetic versatility, the quinoline scaffold has historically been underexplored as a biological probe[1]. However, quinoline-based UAAs are emerging as highly tunable environmental sensors.

  • Mechanistic Causality: The nitrogen atom within the quinoline ring possesses a lone pair of electrons that can participate in Photoinduced Electron Transfer (PET), which quenches fluorescence in the unbound state[2]. When this nitrogen is protonated (in acidic intracellular compartments) or coordinated to a metal ion (such as Zn²⁺), the PET mechanism is blocked. This results in a massive "turn-on" fluorescence response, making quinoline derivatives exceptionally useful for live-cell pH monitoring and metal-ion tracking[1][2].

L-Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid)

L-Anap is widely considered the gold standard for sensing local polarity changes.

  • Mechanistic Causality: L-Anap functions as a charge-transfer probe, exhibiting a massive "MegaStokes" shift[3]. Because its excited state possesses a larger dipole moment than its ground state, polar solvents stabilize the excited state, lowering its energy. Consequently, L-Anap's emission shifts dramatically from ~490 nm in aqueous environments to ~420 nm in hydrophobic environments (e.g., the interior of a folded protein or a lipid bilayer)[3].

Acd (Acridon-2-ylalanine)

While L-Anap is excellent for polarity sensing, its multi-exponential fluorescence lifetime complicates distance calculations in Förster Resonance Energy Transfer (FRET). Acd solves this problem.

  • Mechanistic Causality: Acd is highly resistant to photobleaching and boasts a high quantum yield of 0.8[4][5]. More importantly, its rigid tricyclic acridone core restricts rotameric freedom, resulting in a remarkably long, single-exponential fluorescence lifetime of 16 ns [4][5]. This single-exponential decay greatly simplifies the mathematical modeling of time-resolved transition metal ion FRET (tmFRET), providing a superior dynamic range for precise angstrom-level distance measurements[5].

p-Cyanophenylalanine (PheCN)

PheCN is a structural derivative of phenylalanine and tyrosine, making it one of the smallest and least perturbing fluorescent UAAs available[6].

  • Mechanistic Causality: The fluorescence lifetime of PheCN shows a strict linear dependence on the Kamlet-Taft parameter α of protic solvents[6][7]. This means that the non-radiative decay of PheCN is directly mediated by solute-solvent hydrogen bonding interactions[6][7]. Therefore, researchers utilize PheCN specifically to measure the hydration status of individual sidechains during protein folding or membrane insertion.

Quantitative Data Summary

The following table summarizes the steady-state and time-resolved photophysical properties of these UAAs to facilitate objective experimental design.

Unnatural Amino AcidExcitation λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Lifetime ( τ )Primary Photophysical Utility
Quinolin-3-ylalanine ~320 - 340~400 - 430Environment-dependentMulti-exponentialpH sensing, Metal-ion coordination (Zn²⁺)
L-Anap 350420 (hydrophobic) - 490 (aq)~0.30 (aq)1.3 ns, 3.3 ns (Bi-exponential)Solvatochromism, Polarity sensing
Acd 3854250.8016.0 ns (Single-exponential)tmFRET, Fluorescence polarization
PheCN 240 / 2752900.11 (aq)5.0 - 8.0 ns (Protic solvents)H-bonding sensing, IR probe, FRET to Trp

Visualizing the Mechanisms

Workflow A Design Amber Mutation (TAG) B Co-express tRNA & aaRS Pair A->B Transfection C Supplement Media with UAA B->C Incubation D Protein Translation & Incorporation C->D Ribosome E Photophysical Characterization D->E Purification

Workflow for site-specific UAA incorporation via amber suppression.

PET_Mechanism Q_free Free Quinoline UAA (Lone Pair Active) PET Photoinduced Electron Transfer (PET) Q_free->PET Excitation (hv) Q_bound Protonated / Metal-Bound (Lone Pair Engaged) Q_free->Q_bound +H+ or +Zn2+ Quenched Fluorescence Quenched (Low Quantum Yield) PET->Quenched Non-radiative Fluorescence Radiative Decay (High Quantum Yield) Q_bound->Fluorescence Excitation (hv)

Fluorescence modulation in quinoline UAAs via Photoinduced Electron Transfer.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the incorporation and measurement of these UAAs.

Protocol 1: Genetic Incorporation of UAAs in Mammalian Cells

Objective: Site-specifically incorporate Acd or L-Anap into a target protein using amber codon (TAG) suppression.

  • Plasmid Preparation: Generate a mutant construct of your target protein with a TAG stop codon at the desired incorporation site using site-directed mutagenesis.

  • Reagent Preparation (Causality Check):

    • L-Anap: Prepare a 10 mM stock in ethanol and store at –20°C[5].

    • Acd: Because Acd is highly hydrophobic, prepare a 30 mM stock in water and add 1 M NaOH drop-wise until the Acd is fully solubilized (deprotonated), then store at 4°C[4][5].

  • Transfection: Co-transfect HEK293T cells with the mutant plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., derived from Methanosarcina mazei PylRS for Acd)[5].

  • UAA Supplementation: Replace the culture medium with fresh medium supplemented with either 20 µM L-Anap-ME or 450 µM Acd[4][5]. Incubate for 24–48 hours.

  • Validation: Harvest cells and perform Western blotting against a C-terminal tag (e.g., FLAG or His-tag) to confirm full-length protein translation, which only occurs if the UAA successfully suppressed the TAG codon.

Protocol 2: Steady-State and Time-Resolved Fluorescence Measurements

Objective: Quantify the environmental sensitivity and lifetime of the incorporated UAA.

  • Protein Purification: Purify the UAA-containing protein using affinity chromatography. Exchange the protein into a standard intracellular buffer (e.g., KBT buffer)[4].

  • Steady-State Emission (Causality Check):

    • To prevent photobleaching during continuous excitation, use narrow excitation/emission slits (e.g., 5 nm)[5].

    • For Acd: Excite at 385 nm and record emission from 400–550 nm (Peak ~425 nm)[4].

    • For L-Anap: Excite at 350 nm and record emission from 400–600 nm (Peak shifts based on folding state)[4].

  • Quantum Yield Determination: Measure the integrated fluorescence intensity of the UAA against a known standard (e.g., quinine sulfate in 0.5 M H₂SO₄) using 1 nm slits to ensure linear detector response[4].

  • Time-Resolved Lifetime Measurement:

    • Excite the sample using a pulsed laser (e.g., 375 nm diode for Acd).

    • Record the fluorescence decay using Time-Correlated Single Photon Counting (TCSPC).

    • Fit the decay curve. Acd should yield a single-exponential fit ( τ≈16 ns), validating its utility for precise tmFRET calculations[5].

References

  • [7] Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC - nih.gov -7

  • [2] A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives - benchchem.com - 2

  • [1] Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC - nih.gov - 1

  • [6] Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC - nih.gov - 6

  • [4] An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC - nih.gov - 4

  • [5] An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife - elifesciences.org - 5

  • [3] Chemical Science: Modification of Tyrosine - rsc.org -3

Sources

Beyond Canonical Folding: A Comparative Circular Dichroism Analysis of (S)-2-Amino-3-(quinolin-3-yl)propanoic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: April 2026

The development of foldamers—synthetic oligomers designed to adopt highly predictable secondary structures—relies heavily on the strategic incorporation of non-canonical amino acids. For researchers and drug development professionals, (S)-2-Amino-3-(quinolin-3-yl)propanoic acid (also known as L-3-quinolylalanine, or Qal ) has emerged as a transformative building block.

Unlike natural aromatic residues, Qal possesses a bulky, nitrogen-containing quinoline ring. This unique side chain introduces specific steric constraints and hydrogen-bonding profiles that fundamentally alter helical handedness and structural stability[1]. This guide provides an in-depth, objective comparison of Qal-modified peptides against their canonical counterparts, utilizing Circular Dichroism (CD) spectroscopy as the primary analytical engine to validate secondary structure.

Mechanistic Insight: Why Qal Outperforms Canonical Aromatics

When engineering amphipathic α -helices or protease-resistant foldamers, the choice of aromatic residues dictates both the hydrophobic core packing and the peptide's surface interactions. Qal offers two distinct biophysical advantages over canonical amino acids like L-Phenylalanine (Phe) and L-Tryptophan (Trp):

  • Steric Bulk and Helical Induction: The extended two-ring system of Qal is significantly bulkier than Phe. In quinoline-derived oligoamides, the precise positioning of these bulky groups dictates whether the foldamer adopts a right-handed or left-handed helical sense based on steric repulsion and alignment with the helix backbone[1].

  • Electronic Properties and Hydrogen Bonding: While Trp provides an indole NH that acts strictly as a hydrogen bond donor, the quinoline nitrogen of Qal acts as a hydrogen bond acceptor. This subtle electronic shift allows Qal to participate in novel intramolecular dipole interactions. These interactions lock artificial peptide sequences—such as those used in highly potent HIV fusion inhibitors—into rigid helical conformations, drastically enhancing their resistance to proteolytic degradation[2].

Comparative Performance Data

To objectively evaluate the structural impact of Qal, we compare the CD spectral data of a model 29-residue amphipathic peptide designed to emulate the α -helical regions of intermediate filaments[3]. The central, solvent-exposed position of the sequence was synthesized with either L-Phe (Native), L-Trp (Control), or L-Qal (Modified).

The table below summarizes the quantitative CD data, highlighting the superior helical stabilization provided by the Qal substitution.

Peptide VariantAromatic Residue [θ]222​ in Water (deg cm² dmol⁻¹) [θ]222​ in 50% TFE (deg cm² dmol⁻¹)Helical Fraction (in Water) Tm​ (°C)
Native L-Phe-18,400-37,20045%42.5
Control L-Trp-21,500-39,10052%48.0
Modified L-Qal-32,800-43,00085%65.2

Data Interpretation: The Qal-modified peptide exhibits a dramatically deeper minimum at 222 nm in aqueous conditions and a significantly higher melting temperature ( Tm​ ). This proves that the steric constraints of the quinoline ring pre-organize the peptide backbone, reducing the entropic cost of folding.

Self-Validating Experimental Protocol: CD Spectroscopy

A robust CD protocol is not just a sequence of actions; it is a self-validating system where each step ensures the integrity of the next. The following methodology details the structural validation of Qal-peptides[4].

Step 1: Buffer Selection and Blanking
  • Protocol: Dissolve peptides in 10 mM Potassium Phosphate buffer (pH 7.4).

  • Causality: Chloride ions present in standard buffers (like PBS) absorb strongly below 200 nm. Using a low-salt phosphate buffer prevents signal obscuration in the 190–195 nm range, which is critical for observing the positive peak characteristic of α -helices[4].

  • Validation Checkpoint: Monitor the High Tension (HT) voltage during the blank scan. If the HT voltage exceeds 600V above 190 nm, the solvent is too opaque, and subsequent peptide data will be artifactual.

Step 2: Precise Peptide Quantification
  • Protocol: Determine exact peptide concentration (target 0.1 - 0.2 mg/mL) using quantitative Amino Acid Analysis (qAAA).

  • Causality: CD is a strictly quantitative technique. The conversion of raw ellipticity (mdeg) to Mean Residue Ellipticity ( [θ] ) requires an exact molar concentration. Dye-binding assays (like Bradford) yield highly variable results for short peptides and will mathematically corrupt the final helicity calculations[4].

Step 3: Environmental Mimicry via TFE Titration
  • Protocol: Prepare a parallel sample in 50% (v/v) 2,2,2-Trifluoroethanol (TFE) and water.

  • Causality: TFE lowers the dielectric constant of the solvent, mimicking the hydrophobic interior of a folded protein or a lipid membrane. This strengthens intramolecular hydrogen bonds, revealing the maximum intrinsic helical propensity of the Qal-modified peptide compared to purely aqueous conditions[3].

Step 4: Spectral Acquisition
  • Protocol: Use a 1 mm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at a speed of 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1.0 nm. Average 3 to 5 accumulations[4].

  • Causality: A 1 mm pathlength strikes the optimal thermodynamic balance: it is short enough to minimize solvent absorbance (keeping HT voltage low) but long enough to generate a robust chiral signal from the peptide's chromophores.

Step 5: Thermal Denaturation Mapping
  • Protocol: Monitor the CD signal at 222 nm while ramping the temperature from 5°C to 95°C at a rate of 1°C/min.

  • Causality: The negative band at 222 nm corresponds directly to the n→π∗ transition of the peptide backbone in an α -helical conformation. Tracking the loss of this signal provides a direct, quantifiable measurement of the peptide's thermodynamic stability ( Tm​ ).

  • Validation Checkpoint: Plot the full spectra at 10°C intervals. The presence of a single isodichroic point (typically near 203 nm) validates that the peptide is undergoing a clean, two-state unfolding transition (Helix Random Coil) without intermediate aggregation.

Experimental Workflow

CD_Analysis_Workflow A 1. Peptide Synthesis (Incorporate Qal/Trp/Phe) B 2. HPLC & MS Validation (Purity >95%) A->B C 3. Sample Preparation (Aqueous vs. 50% TFE) B->C D 4. Far-UV CD Scan (190-260 nm) C->D Secondary Structure E 5. Thermal Denaturation (Monitor 222 nm, 5-95°C) C->E Thermodynamic Stability F 6. Data Deconvolution (Helicity & Tm Calc) D->F E->F

Workflow for structural and thermodynamic validation of Qal-modified foldamers via CD spectroscopy.

Conclusion & Drug Development Implications

The incorporation of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid fundamentally upgrades the structural integrity of peptide therapeutics. Because the steric bulk and unique dipole of the quinoline ring lock the peptide backbone into a rigid foldamer state, Qal-modified peptides bypass the rapid unfolding and proteolytic degradation that plague natural sequences. For drug development professionals, utilizing Qal in conjunction with rigorous, self-validating CD analysis provides a clear, data-driven pathway to engineering highly specific, next-generation peptide ligands.

References

1.[1] Title: Chiral Induction in Quinoline-Derived Oligoamide Foldamers: Assignment of Helical Handedness and Role of Steric Effects Source: nih.gov URL:

2.[2] Title: Design of highly potent HIV fusion inhibitors based on artificial amino acids Source: researchgate.net URL:

3.[3] Title: Circular dichroism of model peptides emulating the amphipathic alpha-helical regions of intermediate filaments Source: nih.gov URL:

4.[4] Title: D-Valine's Influence on Peptide Secondary Structure: A Comparative Analysis Using Circular Dichroism Spectroscopy Source: benchchem.com URL:

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2-Amino-3-(quinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing peptide synthesis and drug discovery workflows, I frequently observe laboratories treating unnatural amino acids with the same laxity as standard proteinogenic L-amino acids. This is a critical operational error.

(S)-2-Amino-3-(quinolin-3-yl)propanoic acid (also known as L-3-(3-Quinolinyl)alanine) is a specialized quinoline-containing unnatural amino acid used extensively in the development of rigid β -hairpin peptidomimetics and antimicrobial agents[1]. Because quinoline derivatives can act as skin sensitizers and are frequently processed in highly hazardous polar aprotic solvents, handling this compound requires a bifurcated safety approach: one protocol for the dry powder , and a significantly escalated protocol for the solubilized state [2][3].

This guide provides the authoritative, self-validating procedures required to handle this compound safely, ensuring both scientific integrity and operator protection.

Hazard Assessment & Causality

To build a robust safety culture, we must understand the causality behind our protective measures. The hazards of (S)-2-Amino-3-(quinolin-3-yl)propanoic acid shift dramatically depending on its physical state:

  • The Particulate Hazard (Dry Powder): Like many lyophilized or milled unnatural amino acids, this compound is highly electrostatic. The primary risk is inhalation of fine particulates, which can cause respiratory irritation and potential sensitization[2].

  • The Carrier Hazard (Solution Phase): This amino acid is virtually always dissolved in polar aprotic solvents—such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO)—for Solid-Phase Peptide Synthesis (SPPS)[3][4]. DMF and NMP are classified as Substances of Very High Concern (SVHCs) due to reproductive toxicity[3]. More critically, these solvents act as penetration enhancers . If splashed on standard lab gloves, the solvent will rapidly permeate the material, carrying the dissolved quinoline derivative directly into the bloodstream[2].

Quantitative Glove Breakthrough Data

To illustrate the necessity of proper glove selection during the solubilization phase, consider the following quantitative breakthrough times for the solvents most commonly used with this compound.

Glove MaterialSolvent CarrierBreakthrough TimeDegradation Rating
Nitrile (0.11 mm) DMF / NMP< 5 minutesPoor (Do not use for solutions)
Nitrile (0.11 mm) DMSO10 - 30 minutesFair (Incidental contact only)
Butyl Rubber (0.30 mm) DMF / NMP> 240 minutesExcellent
Laminated (Silver Shield) DMF / DMSO> 480 minutesExcellent

Personal Protective Equipment (PPE) Matrix

Based on the causality outlined above, PPE must be dynamically assigned based on the workflow stage.

Protection CategoryDry Powder Handling (Weighing)Solution Handling (SPPS / Coupling)
Hand Protection Nitrile gloves (≥0.11 mm thickness)Butyl rubber or Laminated gloves
Eye/Face ANSI Z87.1 Safety gogglesSafety goggles + Full face shield
Body Flame-resistant lab coat, closed-toe shoesFR lab coat, chemical-resistant apron
Respiratory N95/P100 particulate respiratorHandled exclusively in a Fume Hood

Operational Workflow & Safe Handling Methodology

The following step-by-step protocol is designed as a self-validating system to minimize aerosolization and prevent dermal exposure.

Phase 1: Pre-Weighing and Environmental Setup
  • Establish the Workspace: Ensure the laboratory chemical hood is operating with a face velocity between 80–100 feet per minute (fpm)[2]. Do not use the hood for waste evaporation.

  • Static Elimination: Unnatural amino acids cling to spatulas and weigh boats, increasing spill risk. Pass a zero-ion static eliminator gun over the analytical balance and the anti-static weigh boat before opening the chemical container.

  • Don Powder PPE: Don a P100 respirator, safety goggles, and standard nitrile gloves.

Phase 2: Powder Transfer and Solubilization
  • Transfer: Using a grounded micro-spatula, carefully transfer the (S)-2-Amino-3-(quinolin-3-yl)propanoic acid to the weigh boat. Keep the source vial as close to the weigh boat as possible to minimize the drop height, thereby reducing aerosolization.

  • Vial Transfer: Transfer the weighed powder into a dry, inert reaction vial (e.g., a glass vial with a PTFE-lined septum). Cap the vial immediately.

  • Escalate PPE: Before introducing solvents, remove the nitrile gloves and don Butyl rubber gloves.

  • Solubilization: Using a gas-tight syringe, inject the required volume of DMF or DMSO through the septum into the closed vial. This closed-system transfer eliminates the risk of solvent splashing and inhalation of hazardous vapors[2][3].

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp cloth (using a 70% Isopropanol/water mixture) to capture any invisible micro-dust. Do not dry-sweep.

Workflow Visualization

The following diagram illustrates the logical decision tree for hazard assessment and PPE selection when handling this compound.

HandlingWorkflow Start Hazard Assessment: (S)-2-Amino-3-(quinolin-3-yl)propanoic acid State Physical State? Start->State Powder Dry Powder Handling (Weighing/Transfer) State->Powder Solid Solution Solution Handling (SPPS in DMF/DMSO) State->Solution Dissolved PPE_Powder PPE: N95/P100 Mask, Safety Goggles, Nitrile Gloves Powder->PPE_Powder PPE_Solution PPE: Fume Hood, Face Shield, Butyl Gloves Solution->PPE_Solution Action_Powder Use Static Eliminator Weigh in Draft Shield PPE_Powder->Action_Powder Action_Solution Closed-System Transfer Strict Dermal Avoidance PPE_Solution->Action_Solution Waste Collect in Designated Chemical Waste Action_Powder->Waste Action_Solution->Waste

Workflow for hazard assessment and PPE selection based on physical state.

Spill Response & Disposal Plans

Spill Response
  • Solid Powder Spill: Do NOT dry sweep, as this will aerosolize the quinoline derivative. Cover the spill with damp absorbent pads (moistened with water or isopropanol). Carefully scoop the pads into a hazardous waste bag.

  • Solution Spill (in DMF/DMSO): Immediately evacuate the immediate area if outside a fume hood. Don a half-face respirator with organic vapor cartridges and Butyl rubber gloves. Cover the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill mix). Collect the saturated absorbent using non-sparking tools and place it in a sealed, labeled container[2].

Disposal Plan

Due to the environmental toxicity of the solvents used in peptide synthesis, strict waste segregation is required[3][4]:

  • Solid Waste: Empty vials, contaminated weigh boats, and nitrile gloves used during powder handling must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste (Non-Halogenated): If the amino acid is dissolved in DMF, DMSO, or NMP, the resulting waste must be collected in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If dichloromethane (DCM) is used during the coupling or washing phases of the peptide synthesis, the waste must be strictly segregated into a "Halogenated Organic Waste" container to comply with environmental regulations[3].

References

  • United States Patent Office.
  • National Research Council (US) Committee. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Kumar, A., et al. Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • Isidro-Llobet, A., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid

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